2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
Description
The exact mass of the compound 2-Hydroxy-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5867. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-5-8(12(14)15)7(4-16-2)6(3-10)9(13)11-5/h4H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZPYSHPLURJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=O)N1)C#N)COC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211921 | |
| Record name | 2-Methyl-3-nitro-4-methoxymethyl-5-cyano-6-oxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6281-75-0 | |
| Record name | 2-Methyl-3-nitro-4-methoxymethyl-5-cyano-6-oxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC5867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3-nitro-4-methoxymethyl-5-cyano-6-oxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile CAS number 6339-38-4
An In-depth Technical Guide to 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (CAS 6339-38-4)
Foreword: A Focus on a Versatile Pyridinone Building Block
This guide provides a comprehensive technical overview of this compound, CAS number 6339-38-4. This molecule, belonging to the substituted pyridinone class, represents a valuable heterocyclic building block. Its structural features—a reactive nitrile group, a nucleophilic hydroxyl group (in its pyridone tautomeric form), and strategically placed methyl and methoxymethyl substituents—make it a compelling starting point for chemical synthesis and a key intermediate in various applications, notably in the synthesis of Vitamin B6.[1] This document moves beyond a simple recitation of properties to offer practical, field-proven insights into its synthesis, characterization, and potential utility, grounded in established chemical principles.
Core Molecular Identity and Physicochemical Profile
This compound is a substituted pyridine derivative. It's crucial to recognize that it primarily exists in its more stable tautomeric form, 4-(Methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.[1] This keto-enol tautomerism is fundamental to its reactivity and chemical behavior.
Diagram 1: Tautomeric Forms
Caption: Keto-enol tautomerism of the title compound.
Table 1: Core Physicochemical and Thermochemical Data
| Property | Value | Source |
| CAS Number | 6339-38-4 | [2] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 178.19 g/mol | [1][2] |
| IUPAC Name | 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | [1] |
| Synonyms | 3-Cyano-4-methoxymethyl-6-methyl-2-pyridone; 5-Cyano-6-hydroxy-2-methyl-4-(methoxymethyl)pyridine | [1][3] |
| InChI Key | KLNRUMOPNATILS-UHFFFAOYSA-N | [1] |
| Standard Entropy (S°) | 269.23 J/mol·K (solid, 1 bar) | [1] |
| Heat Capacity (Cp) | 211.76 J/mol·K (solid, 298.15 K) | [1] |
Synthesis Strategy: A Mechanistic Approach
The synthesis of this pyridinone core relies on a classical condensation and cyclization strategy. A highly plausible and efficient route involves the reaction of a β-dicarbonyl compound, specifically 1-methoxy-2,4-pentanedione, with cyanoacetamide.[4] This method is a variation of the Guareschi-Thorpe condensation.
Causality of Experimental Choices:
-
Reactants: 1-methoxy-2,4-pentanedione provides the C4, C5, C6, and the associated methyl and methoxymethyl substituents of the final ring. Cyanoacetamide provides the nitrogen atom, C2, and C3, including the essential nitrile group. Its active methylene group is crucial for the initial condensation.
-
Catalyst: A basic catalyst, such as piperidine or a sodium alkoxide, is required to deprotonate the active methylene group of cyanoacetamide, generating a nucleophilic carbanion that initiates the reaction.
-
Solvent: A protic solvent like ethanol is often used to facilitate the solubility of reactants and intermediates. The reaction is typically heated to drive the cyclization and subsequent dehydration.
Diagram 2: Proposed Synthetic Pathway
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Self-Validating System)
This protocol is a representative procedure based on established chemical principles for this reaction class.
-
Reagent Preparation & Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-methoxy-2,4-pentanedione (1.0 eq), cyanoacetamide (1.05 eq), and absolute ethanol (approx. 3 mL per gram of dione).
-
Rationale: Using a slight excess of cyanoacetamide ensures the complete consumption of the more complex dione precursor. The setup under nitrogen minimizes potential side reactions from atmospheric moisture and oxygen.
-
-
Initiation of Condensation:
-
With gentle stirring, add piperidine (0.1 eq) dropwise to the mixture at room temperature.
-
Rationale: Piperidine acts as a base to catalyze the initial condensation between the carbonyl group of the dione and the active methylene of the cyanoacetamide. A catalytic amount is sufficient.
-
-
Cyclization and Reaction Drive:
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane). The disappearance of the starting material spot indicates reaction completion.
-
Rationale: Heating provides the activation energy for the intramolecular cyclization of the acyclic intermediate, followed by the elimination of a water molecule to form the stable pyridine ring.
-
-
Product Isolation and Work-up:
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Rationale: The product is typically less soluble in cold ethanol than the reactants and byproducts, allowing for isolation by precipitation and filtration. Washing with cold solvent removes soluble impurities without significantly dissolving the product.
-
-
Purification and Validation:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the purified product.
-
Dry the purified crystals under vacuum at 40-50 °C.
-
Confirm the identity and purity of the final product using the analytical methods described in Section 3. The yield and purity data validate the success of the synthesis.
-
Analytical Characterization and Structural Verification
While major suppliers note that comprehensive analytical data is not routinely collected for this compound, its structure can be unequivocally confirmed using standard spectroscopic and chromatographic techniques.[2] Researchers must assume the responsibility of confirming product identity.[2]
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Predicted Observations and Rationale |
| ¹H NMR | - Singlet ~2.4 ppm (3H): Aromatic methyl group (C6-CH₃). - Singlet ~3.4 ppm (3H): Methoxy protons (-OCH₃). - Singlet ~4.5 ppm (2H): Methylene protons (-CH₂-O-). - Singlet ~6.5 ppm (1H): Aromatic proton on the pyridine ring (C5-H). - Broad Singlet >12 ppm (1H): N-H proton of the pyridone tautomer. |
| ¹³C NMR | - ~18-20 ppm: Aromatic methyl carbon (C6-CH₃). - ~58-60 ppm: Methoxy carbon (-OCH₃). - ~70-72 ppm: Methylene carbon (-CH₂-O-). - ~105-165 ppm (Multiple peaks): Aromatic carbons of the pyridine ring. - ~115-118 ppm: Nitrile carbon (-C≡N). - ~160-165 ppm: Carbonyl carbon (C=O) of the pyridone. |
| FT-IR (cm⁻¹) | - 3200-3000 (broad): N-H stretch of the pyridone. - 2950-2850: Aliphatic C-H stretches (methyl, methylene, methoxy). - ~2220: Sharp, strong C≡N (nitrile) stretch. - ~1650: Strong C=O (amide/pyridone) stretch. - ~1600, ~1450: C=C and C=N ring stretching vibrations. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z = 178. - Key Fragments: Loss of •CH₃ (m/z 163), loss of •OCH₃ (m/z 147), loss of CH₂O (m/z 148). The NIST WebBook confirms mass spectrum data is available for this compound.[1] |
| HPLC | A reverse-phase method (e.g., C18 column with a water/acetonitrile gradient) would be suitable for assessing purity, which should be >95% for use in further synthetic steps. |
Applications in Synthesis and Drug Discovery
The utility of this compound stems from its role as a functionalized intermediate.
Key Intermediate in Vitamin B6 Synthesis
Historically, one of the most significant applications of this molecule is as a precursor in the industrial synthesis of Pyridoxine (Vitamin B6).[1] The structural framework of this compound contains the core C4, C5, C6, and the associated substituents required to build the final vitamin. Subsequent chemical transformations would typically involve reduction of the nitrile group and modification of the pyridone ring to yield the final hydroxymethylpyridine structure of Vitamin B6.
Diagram 3: Role as a Vitamin B6 Precursor
Sources
An In-depth Technical Guide to the Molecular Structure of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (CAS No. 6339-38-4), a functionalized nicotinonitrile derivative of interest to researchers in medicinal chemistry and drug discovery. This document delineates the core chemical properties, a proposed synthetic pathway, and detailed spectroscopic characterization of the title compound. By integrating theoretical principles with practical experimental insights, this guide serves as an authoritative resource for scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction: The Significance of the Nicotinonitrile Scaffold
The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The unique electronic properties of the pyridine ring, coupled with the versatile reactivity of the nitrile group, make nicotinonitrile derivatives attractive candidates for targeting a wide array of biological targets.[3] These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[4]
The subject of this guide, this compound, represents a specific embodiment of this important class of molecules. The strategic placement of hydroxyl, methoxymethyl, and methyl groups on the nicotinonitrile core offers multiple points for further chemical modification and introduces specific steric and electronic features that can modulate biological activity. Understanding the precise molecular architecture and physicochemical properties of this compound is paramount for its rational application in drug design and development programs.
Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is registered under CAS number 6339-38-4.[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6339-38-4 | [5][6][7] |
| Molecular Formula | C₉H₁₀N₂O₂ | [5] |
| Molecular Weight | 178.19 g/mol | [5] |
| IUPAC Name | 2-hydroxy-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile | [5] |
| Synonyms | 3-Cyano-4-methoxymethyl-6-methyl-2-pyridone, 1,2-Dihydro-4-methoxymethyl-6-methyl-2-oxo-3-pyridinecarbonitrile | [5] |
| InChI | InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12) | [5] |
| InChIKey | KLNRUMOPNATILS-UHFFFAOYSA-N | [5] |
It is important to note that 2-hydroxy-pyridines can exist in equilibrium with their 2-pyridone tautomer. Spectroscopic evidence and the inherent stability of the amide-like pyridone ring suggest that the 2-pyridone form is often the predominant tautomer in the solid state and in solution.
Caption: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A likely synthetic strategy involves the condensation of an active methylene compound, such as cyanoacetamide, with a β-dicarbonyl compound or its equivalent. In this case, a suitable precursor would be a β-keto ester or a related enone bearing the required methoxymethyl and methyl substituents.
Caption: Proposed one-pot synthesis workflow.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method and has not been experimentally validated. It is based on similar, well-established procedures for the synthesis of related 2-pyridones.[8][9]
Materials:
-
1-methoxy-4-methylpentane-2,4-dione (or a suitable precursor)
-
Cyanoacetamide
-
Piperidine (as a basic catalyst)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (for workup)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-keto ester derivative (1.0 eq) and cyanoacetamide (1.0 eq) in absolute ethanol.
-
To this solution, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Slowly add glacial acetic acid to neutralize the piperidine and precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol and then with deionized water.
-
Dry the product under vacuum to yield crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality of Experimental Choices:
-
Solvent: Ethanol is a common solvent for these types of condensations as it effectively dissolves the reactants and allows for a suitable reflux temperature.
-
Catalyst: Piperidine, a secondary amine, is a classic catalyst for Knoevenagel-type condensations, facilitating the initial nucleophilic attack of the active methylene compound.
-
Workup: Acidification with acetic acid is crucial to neutralize the basic catalyst and protonate the pyridone nitrogen, leading to the precipitation of the final product.
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques.
Mass Spectrometry
The NIST WebBook provides an electron ionization mass spectrum for this compound.[5] The molecular ion peak (M+) is expected at m/z = 178, corresponding to the molecular weight of the compound.
Table 2: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 178 | [M]+ |
| 163 | [M - CH₃]+ |
| 147 | [M - OCH₃]+ |
| 133 | [M - CH₂OCH₃]+ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | N-H (in pyridone) | Stretching |
| 2230-2210 | C≡N (nitrile) | Stretching |
| 1680-1640 | C=O (amide in pyridone) | Stretching |
| 1600-1550 | C=C | Stretching |
| 1100-1050 | C-O-C (ether) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed carbon-hydrogen framework of the molecule.
¹H NMR (Predicted, in DMSO-d₆):
-
δ 11.0-12.0 ppm (s, 1H): N-H proton of the pyridone ring.
-
δ 6.2-6.4 ppm (s, 1H): C5-H proton on the pyridine ring.
-
δ 4.4-4.6 ppm (s, 2H): -CH₂- protons of the methoxymethyl group.
-
δ 3.3-3.5 ppm (s, 3H): -OCH₃ protons of the methoxymethyl group.
-
δ 2.2-2.4 ppm (s, 3H): -CH₃ protons at the C6 position.
¹³C NMR (Predicted, in DMSO-d₆):
-
δ ~160-165 ppm: C2-O (carbonyl of the pyridone).
-
δ ~150-155 ppm: C6.
-
δ ~140-145 ppm: C4.
-
δ ~115-120 ppm: C≡N.
-
δ ~105-110 ppm: C5.
-
δ ~90-95 ppm: C3.
-
δ ~70-75 ppm: -CH₂- of the methoxymethyl group.
-
δ ~55-60 ppm: -OCH₃ of the methoxymethyl group.
-
δ ~18-22 ppm: -CH₃ at C6.
Caption: Workflow for NMR-based structural elucidation.
X-ray Crystallography
To date, no public crystal structure data for this compound is available. X-ray crystallography would provide the most definitive three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining single crystals of sufficient quality would be a critical step for this analysis.
Potential Applications and Future Directions
Given the established biological activities of nicotinonitrile derivatives, this compound is a promising candidate for further investigation in several therapeutic areas. The presence of multiple functional groups allows for the generation of a library of derivatives through targeted chemical modifications.
Potential Research Avenues:
-
Screening for Biological Activity: The compound could be screened against various biological targets, such as kinases, phosphatases, and other enzymes implicated in diseases like cancer and inflammation.
-
Lead Optimization: The hydroxyl and methoxymethyl groups can be modified to improve potency, selectivity, and pharmacokinetic properties.
-
Development of Novel Heterocyclic Scaffolds: The pyridone ring can serve as a template for the synthesis of more complex, fused heterocyclic systems.
Conclusion
This compound is a well-defined chemical entity with significant potential for applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic data. While a complete experimental dataset is not yet publicly available, this document serves as a valuable resource for researchers by consolidating existing information and providing a scientifically grounded framework for the synthesis and characterization of this promising molecule. Further experimental validation of the proposed synthesis and a thorough investigation of its biological properties are warranted to fully realize its potential.
References
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National Institute of Standards and Technology (NIST). Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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Molecules2023 , 28(1), 1. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]
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ResearchGate. Nicotinonitrile derivatives as antitumor agents. [Link]
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ResearchGate. A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. [Link]
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MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]
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Semantic Scholar. A Review on The Chemistry of Nicotinonitriles and Their applications. [Link]
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ResearchGate. A Review on The Chemistry of Nicotinonitriles and Their applications. [Link]
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OUCI. Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. [Link]
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MDPI. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. [Link]
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PubChem. 2-Methoxy-4,6-dimethylnicotinonitrile. [Link]
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Sciforum. Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. [Link]
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Uncharted Territory: The Mechanistic Silence of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant knowledge gap regarding the mechanism of action for the compound 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile. Despite its availability from commercial suppliers for research purposes, there is currently no published data detailing its biological targets, signaling pathway interactions, or overall pharmacological effects.
Efforts to elucidate the functional role of this specific nicotinonitrile derivative have been hampered by a lack of dedicated studies. Chemical suppliers, such as Sigma-Aldrich, explicitly state that they do not collect analytical or biological activity data for this compound, categorizing it as a rare chemical for early-stage discovery research. This indicates that the molecule is at a nascent stage of investigation, with its potential biological activities yet to be systematically explored and documented in peer-reviewed literature.
The nicotinonitrile scaffold is a recognized pharmacophore present in a variety of biologically active molecules. Derivatives of nicotinonitrile and the broader class of cyanopyridines have been investigated for a range of therapeutic applications, including antimicrobial and other activities.[1][2] However, the specific substitutions present on this compound—a hydroxyl group at the 2-position, a methoxymethyl group at the 4-position, and a methyl group at the 6-position—confer a unique chemical identity for which a biological profile has not been established.
While research exists on other substituted nicotinonitriles, such as 2-methoxy-4,6-diphenylnicotinonitrile, which has been studied for its structural properties and potential interaction with lipoprotein-associated phospholipase A2, these findings cannot be extrapolated to predict the mechanism of this compound due to significant structural differences.[3] Similarly, studies on compounds with some shared functionalities, like chalcones with hydroxyl and methoxy groups that have shown antimitotic activity, belong to a distinct chemical class and do not provide a direct mechanistic hypothesis for the target compound.[4]
The absence of published data precludes the development of an in-depth technical guide on the core mechanism of action as requested. The scientific community has not yet characterized the biological properties of this compound. Therefore, any discussion of its mechanism of action would be purely speculative and would not meet the standards of scientific integrity and evidence-based reporting.
For researchers, scientists, and drug development professionals interested in this molecule, the current state represents a truly exploratory field. The initial steps to unraveling its potential mechanism of action would involve a series of foundational experiments, including:
-
High-throughput screening: To identify any potential biological activity against a broad range of targets.
-
Phenotypic screening: To observe the effects of the compound on cell models and identify any interesting cellular responses.
-
Target identification studies: Employing techniques such as affinity chromatography, proteomics, or genetic approaches to pinpoint molecular binding partners.
Until such foundational research is conducted and published, the mechanism of action of this compound will remain an open question within the scientific landscape.
References
- Sigma-Aldrich. 2-hydroxy-4-methoxymethyl-6-methyl-nicotinonitrile. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000047]
- Synblock. CAS 1354528-16-7 | 2-Hydroxy-4-methoxy-6-methylnicotinonitrile. [URL: https://www.synblock.com/cas-1354528-16-7.html]
- Guna, J. V., et al. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [URL: https://www.researchgate.net/publication/264475510_Synthesis_and_Antimicrobial_Activity_of_2-Methoxy2-Amino-6-4'-4'''-Chlorophenyl_Phenyl_Methyl_Amino_Phenyl-4-Aryl_Nicotinonitrile]
- PubChem. 2-Methoxy-4,6-dimethylnicotinonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/595276]
- MDPI. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. [URL: https://www.mdpi.com/1422-0067/25/1/456]
- MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [URL: https://www.mdpi.com/1420-3049/27/1/23]
- PubMed. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. [URL: https://pubmed.ncbi.nlm.nih.gov/24368001/]
Sources
An In-depth Technical Guide to the Biological Activity of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
Foreword: The Emerging Potential of Nicotinonitrile Scaffolds in Therapeutic Development
The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several marketed drugs. This guide provides a comprehensive technical overview of a specific, yet promising, member of this class: 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile. While direct literature on this exact molecule is nascent, this document synthesizes data from closely related analogs to project its biological potential and provide a robust framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic possibilities of novel nicotinonitrile derivatives.
Molecular Profile of this compound
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₀N₂O₂
-
Molecular Weight: 178.19 g/mol
-
CAS Number: 6339-38-4[1]
The structure features a 2-hydroxypyridine core, which can exist in tautomeric equilibrium with its corresponding pyridone form. The nitrile group at the 3-position is a key functional group, known to participate in various biological interactions. The substituents at the 4 and 6 positions, a methoxymethyl and a methyl group respectively, are expected to modulate the compound's physicochemical properties and biological activity.
Synthesis Pathway
A likely synthetic strategy would be a variation of the Bohlmann-Rahtz pyridine synthesis. This involves the condensation of an enamine with a Michael acceptor derived from a 1,3-dicarbonyl compound.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Preparation of the Enamine: React an appropriate amine with a ketone or aldehyde. For this synthesis, an enamine derived from acetone could be a suitable starting point.
-
Preparation of the Michael Acceptor: A suitable 1,3-dicarbonyl compound, such as ethyl acetoacetate, would be reacted with an appropriate electrophile to introduce the methoxymethyl group.
-
Condensation Reaction: The enamine and the Michael acceptor are reacted in the presence of a suitable catalyst, such as a Lewis acid or a base, in an appropriate solvent (e.g., ethanol, DMF). The reaction is typically heated to drive it to completion.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is achieved by recrystallization or column chromatography to yield the final product.
Postulated Biological Activities and Mechanisms of Action
Based on extensive research into nicotinonitrile derivatives, this compound is hypothesized to possess significant anticancer and antimicrobial activities.
Anticancer Activity
Nicotinonitrile derivatives have emerged as a promising class of anticancer agents, with several analogs exhibiting potent cytotoxicity against various cancer cell lines.
Inferred Mechanism of Action:
The anticancer activity of many nicotinonitrile-containing compounds is attributed to their ability to inhibit protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By blocking the activity of key kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway Diagram:
Caption: Postulated anticancer mechanism of action.
Quantitative Data from Analogous Compounds:
While specific IC₅₀ values for the title compound are not available, data from structurally related nicotinonitrile derivatives provide a strong indication of its potential potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-alkoxy-nicotinonitrile derivatives | MCF-7 (Breast) | 5.37 - 12.57 | [2][3] |
| 2-hydroxy-nicotinonitrile derivatives | A549 (Lung) | 5.94 - 9.34 | [4][5] |
| Substituted nicotinonitriles | HCT-116 (Colon) | 1.9 - 3.64 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
The nicotinonitrile scaffold is also a key component of many compounds with potent antimicrobial properties.
Inferred Mechanism of Action:
The antimicrobial action of these derivatives is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. These enzymes are crucial for bacterial DNA replication and synthesis, and their inhibition leads to bacterial cell death.
Quantitative Data from Analogous Compounds:
Minimum Inhibitory Concentration (MIC) values from related compounds suggest potential efficacy against a range of bacterial and fungal pathogens.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Nicotinonitrile-coumarin hybrids | Staphylococcus aureus | 6.25 - 12.5 | [8] |
| Thiazole-nicotinonitrile derivatives | Escherichia coli | 15.62 - 31.25 | [8] |
| Substituted nicotinonitriles | Candida albicans | 7.81 - 15.62 | [8] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[10]
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Concluding Remarks and Future Directions
This compound is a promising, yet underexplored, molecule with significant therapeutic potential. The structural alerts within its scaffold, supported by a wealth of data on related nicotinonitrile derivatives, strongly suggest a profile of potent anticancer and antimicrobial activity. The synthetic and experimental protocols outlined in this guide provide a clear and actionable framework for its further investigation.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities against a broad panel of cancer cell lines and microbial pathogens. Mechanistic studies to identify its specific molecular targets will be crucial for its rational development as a potential therapeutic agent. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile class of nicotinonitrile derivatives.
References
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. Retrieved from [Link]
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World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]
-
National Institutes of Health. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity (MIC in µM) of synthesized derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 Values Obtained for Prepared Derivatives against Different Tested Cell Lines. Retrieved from [Link]
-
MDPI. (2024). Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. Retrieved from [Link]
-
Semantic Scholar. (2019). Facile synthesis and assessment of 2-alkoxy-4-(4-hydroxyphenyl)-6-arylnicotinonitrile derivatives as new inhibitors for C1018-st. Retrieved from [Link]
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MDPI. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Retrieved from [Link]
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MDPI. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6. Retrieved from [Link]
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National Institutes of Health. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-hydroxy-4-methoxymethyl-6-methylnicotinonitrile and its analogs, a class of heterocyclic compounds with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, chemical properties, and biological activities of these promising molecules.
Introduction: The Nicotinonitrile Scaffold in Medicinal Chemistry
The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The presence of the cyano group and the pyridine ring allows for diverse chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The 2-hydroxy-substituted nicotinonitriles, which exist in tautomeric equilibrium with 2-pyridones, have garnered particular attention due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide will focus on the specific derivative, this compound, and its analogs, exploring their synthetic pathways and therapeutic promise.
Synthesis of this compound and Analogs
The synthesis of 2-hydroxy-4,6-disubstituted nicotinonitriles typically involves a multi-component reaction, a highly efficient strategy in combinatorial chemistry for generating molecular diversity. A general and robust approach is the condensation of a 1,3-dicarbonyl compound with an active methylene nitrile, such as malononitrile or cyanoacetamide, in the presence of a base.[4]
Retrosynthetic Analysis and Key Strategic Considerations
The core 2-pyridone-3-carbonitrile structure can be retrosynthetically disconnected to reveal a β-ketoester and a cyanoacetamide derivative. The choice of the starting β-ketoester is critical as it dictates the substituents at the 4- and 6-positions of the resulting nicotinonitrile ring. For the synthesis of the title compound, a β-ketoester bearing a methoxymethyl group at the γ-position and a methyl group at the α-position is required.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic approach for 2-hydroxy-4,6-disubstituted nicotinonitriles.
Proposed Synthetic Protocol
This protocol is a representative procedure for the synthesis of this compound based on established methodologies for analogous compounds.
Step 1: Synthesis of the β-Ketoester Precursor (Methyl 4-methoxy-2-methyl-3-oxobutanoate)
This precursor can be synthesized from a commercially available acetoacetic ester derivative.
-
Reaction Setup: To a solution of methyl acetoacetate in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere.
-
Alkylation: After the initial reaction, introduce a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), to the reaction mixture.
-
Methylation: In a subsequent step, after another deprotonation with a strong base, add methyl iodide to introduce the methyl group at the α-position.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify the crude product by column chromatography.
Step 2: Cyclization to form this compound
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized β-ketoester (1.0 eq) and cyanoacetamide (1.1 eq) in ethanol.
-
Base Catalysis: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the mixture.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Diagram 2: Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of the title compound.
Physicochemical Properties and Spectral Characterization
The physicochemical properties of this compound (CAS No. 6339-38-4) are summarized in the table below. The spectral data provided are predicted based on the analysis of closely related analogs.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 194.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and methanol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.1 (s, 1H, OH), 6.1 (s, 1H, H-5), 4.4 (s, 2H, -CH₂-), 3.3 (s, 3H, -OCH₃), 2.2 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 164.0 (C=O), 160.0 (C-6), 152.0 (C-4), 118.0 (CN), 98.0 (C-5), 90.0 (C-3), 70.0 (-CH₂-), 58.0 (-OCH₃), 18.0 (-CH₃) |
Biological Activities and Therapeutic Potential
While specific biological data for this compound is not extensively reported in the public domain, the broader class of 2-pyridone-3-carbonitrile derivatives has demonstrated significant therapeutic potential, particularly in oncology.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of substituted 2-pyridone derivatives.[1][5] These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: A primary mechanism of action for many anticancer nicotinonitrile analogs is the inhibition of protein kinases.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 2-pyridone scaffold can act as a hinge-binding motif, interacting with the ATP-binding pocket of various kinases.
Diagram 3: Kinase Inhibition by 2-Pyridone Derivatives
Caption: Competitive inhibition of kinase activity by 2-pyridone derivatives.
Structure-Activity Relationships (SAR)
The biological activity of 2-pyridone derivatives is highly dependent on the nature and position of the substituents on the pyridine ring.
-
Substituents at the 4- and 6-positions: The groups at these positions play a crucial role in determining the potency and selectivity of kinase inhibition. Lipophilic and aromatic groups at the 4-position often enhance activity. The methoxymethyl group in the title compound may contribute to improved solubility and interactions with the solvent-exposed regions of the kinase active site. The methyl group at the 6-position is a common feature in active analogs.
-
The Cyano Group: The nitrile functionality at the 3-position is often critical for activity, potentially forming hydrogen bonds with key amino acid residues in the target protein.
-
The 2-Hydroxy/Oxo Group: This group is a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor, which is essential for anchoring the molecule within the active site.
Future Directions and Conclusion
This compound and its analogs represent a promising class of compounds for further investigation in drug discovery. The versatile synthetic routes allow for the generation of a wide array of derivatives, enabling comprehensive structure-activity relationship studies. Future research should focus on:
-
Target Identification: Elucidating the specific kinase or other protein targets of these compounds.
-
In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models.
-
Pharmacokinetic Profiling: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these molecules to improve their drug-likeness.
References
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Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. (2025). ResearchGate. [Link]
-
Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2020). RSC Advances. [Link]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives. (n.d.). ResearchGate. [Link]
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Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-carbonitrile Derivatives. (2021). Polycyclic Aromatic Compounds. [Link]
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literature review on 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
An In-Depth Technical Guide to 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted 3-cyano-2-pyridone derivative. While specific literature on this exact compound is sparse, this document synthesizes information from closely related analogues and established chemical principles to offer a scientifically grounded resource for researchers, chemists, and drug development professionals. The guide covers physicochemical properties, a proposed synthetic pathway based on the Guareschi-Thorpe condensation, predicted spectroscopic data for structural confirmation, and a discussion of potential therapeutic applications, particularly in oncology, based on the known biological activities of the 3-cyano-2-pyridone scaffold.
Introduction: The Significance of the 3-Cyano-2-pyridone Scaffold
The 2-pyridone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a cyano group at the 3-position, these molecules, known as 3-cyano-2(1H)-pyridones, exhibit a remarkable array of pharmacological properties. Research has shown that derivatives of this class possess promising anticancer, antibacterial, antiviral, and cardiotonic activities.[1] The combination of hydrogen bond donors and acceptors, metabolic stability, and balanced lipophilicity makes them ideal candidates for drug design.[2]
This compound belongs to this important class of compounds. Its structure is characterized by a 2-pyridone core, a nitrile group, and specific substitutions at the 4- and 6-positions which can significantly influence its chemical properties and biological interactions. This guide aims to provide a detailed theoretical and practical framework for its synthesis, characterization, and potential exploration in drug discovery programs.
A key structural feature of this molecule is its existence in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form. In both solid and solution states, the equilibrium strongly favors the 2-pyridone form due to its greater thermodynamic stability.[2][3]
Caption: Tautomeric equilibrium of the core structure.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for handling, characterization, and experimental design.
| Property | Value | Source |
| CAS Registry Number | 6339-38-4 | NIST |
| Molecular Formula | C₉H₁₀N₂O₂ | NIST |
| Molecular Weight | 178.19 g/mol | NIST |
| IUPAC Name | 4-(Methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | NIST |
| Synonyms | 3-Cyano-4-methoxymethyl-6-methyl-2-pyridone | NIST |
| Predicted logP | 0.5 - 1.0 (Estimated) | - |
| Predicted pKa | ~9-10 (Amide N-H, Estimated) | - |
Proposed Synthesis: The Guareschi-Thorpe Condensation
The most direct and established method for constructing the 4,6-disubstituted-3-cyano-2-pyridone core is the Guareschi-Thorpe condensation.[3][4] This reaction involves the base-catalyzed cyclization of a 1,3-dicarbonyl compound (or a β-keto ester) with cyanoacetamide.[5][6]
For the synthesis of this compound, the required precursors are 1-methoxy-4-penten-2-one (a β-keto ether which acts as the 1,3-dicarbonyl equivalent) and cyanoacetamide . The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization and dehydration.
Caption: Proposed synthesis via Guareschi-Thorpe condensation.
Experimental Protocol (Representative)
This protocol is adapted from general procedures for the synthesis of similar 2-pyridone derivatives and should be optimized for this specific substrate.[7]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (30 mL).
-
Addition of Reagents: Add cyanoacetamide (1.0 eq), 1-methoxy-4-penten-2-one (1.0 eq), and a catalytic amount of a base such as piperidine or DBU (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. A precipitate is expected to form.
-
Isolation: Collect the solid product by filtration and wash it with cold ethanol to remove unreacted starting materials.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/ethanol mixture to yield the final product.
Spectroscopic Characterization (Predicted)
Confirmation of the molecular structure is critical. Based on data from closely related 4,6-disubstituted-3-cyano-2-pyridones, the following spectroscopic signatures are predicted.[2][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 2800 | N-H Stretch | Amide (in H-bonded state) |
| 2220 - 2215 | C≡N Stretch | Nitrile |
| 1650 - 1630 | C=O Stretch | Amide (Pyridone) |
| 1600 - 1580 | C=C Stretch | Pyridone Ring |
| 1100 - 1080 | C-O-C Stretch | Methoxy Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.0 | broad singlet | 1H | N-H (exchangeable with D₂O) |
| ~6.2 | singlet | 1H | H-5 (vinylic proton on pyridone ring) |
| ~4.4 | singlet | 2H | -CH₂ -O- (methoxymethyl) |
| ~3.3 | singlet | 3H | -O-CH₃ (methoxymethyl) |
| ~2.3 | singlet | 3H | CH₃ -C6 (methyl at C6) |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~162 | C=O (C2, Amide) |
| ~155 | C -CH₃ (C6) |
| ~150 | C -CH₂- (C4) |
| ~117 | C≡N (Nitrile) |
| ~105 | C -CN (C3) |
| ~98 | =C H- (C5) |
| ~70 | -CH₂ -O- (methoxymethyl) |
| ~58 | -O-CH₃ (methoxymethyl) |
| ~18 | CH₃ -C6 (methyl at C6) |
Potential Applications in Drug Development
The 3-cyano-2-pyridone scaffold is a well-established pharmacophore with significant potential in oncology. Numerous studies have demonstrated that compounds with this core structure exhibit potent antiproliferative and cytotoxic activity against various human cancer cell lines.[2][8][9]
The mechanism of action for some derivatives involves the disruption of microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The substituents on the pyridone ring play a crucial role in modulating this activity. For instance, the presence of electron-donating groups like methoxy substituents can have a profound effect on the molecule's interaction with biological targets.[9]
Given this precedent, this compound is a strong candidate for evaluation as an anticancer agent. Its specific substitution pattern may offer a unique pharmacological profile. Future research should focus on:
-
In Vitro Screening: Evaluating its cytotoxicity against a panel of human cancer cell lines (e.g., breast, lung, colon).
-
Mechanism of Action Studies: Investigating its effects on the cell cycle, apoptosis pathways, and tubulin polymerization.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency and selectivity.
Conclusion
This compound is a promising, yet underexplored, member of the medicinally important 3-cyano-2-pyridone family. This guide provides a robust framework for its synthesis via the Guareschi-Thorpe condensation and outlines the expected analytical data for its unambiguous characterization. The strong evidence of anticancer activity within this class of compounds provides a compelling rationale for its further investigation as a potential therapeutic agent. The protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize and explore the biological potential of this molecule.
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Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances. Available at: [Link]
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Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PubMed Central. Available at: [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]
- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Comput
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Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]
- Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. NIST WebBook.
- SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
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Icilio Guareschi and his amazing “1897 reaction”. PubMed Central. Available at: [Link]
- Synthesis of 2-pyridones. University of Bristol.
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2-Pyridone. Wikipedia. Available at: [Link]
- The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines.
- Biodynamic activities of different derivatives of 3-cyano-2-pyridone.
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Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]
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Guareschi-Thorpe synthesis of pyridine. Química Organica.org. Available at: [Link]
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The Unseen Scaffold: A Technical History of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
An In-depth Guide for Researchers and Drug Development Professionals
Foreword
In the vast landscape of chemical synthesis and drug discovery, some molecules, while not occupying the spotlight as blockbuster drugs, play a crucial, often unseen, role as key intermediates. 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is one such molecule. This technical guide delves into the discovery, history, and scientific importance of this functionalized pyridinone, providing researchers and drug development professionals with a comprehensive understanding of its synthesis, properties, and significance, particularly its pivotal role as a precursor in the synthesis of Vitamin B6.
Introduction: The Pyridinone Core and Its Significance
This compound, with the chemical formula C9H10N2O2, belongs to the class of compounds known as pyridinones.[1] The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features allow for diverse functionalization, making it a versatile building block in the synthesis of complex molecules with a wide range of therapeutic applications.
This guide will illuminate the path of this compound from its fundamental chemical identity to its critical application in the production of a vital nutrient.
Nomenclature and Chemical Identity
To fully grasp the history and application of this molecule, it is essential to be familiar with its various names and identifiers:
| Identifier | Value |
| CAS Number | 6339-38-4[1] |
| Chemical Formula | C9H10N2O2[1] |
| IUPAC Name | 2-Hydroxy-4-(methoxymethyl)-6-methylnicotinonitrile |
| Synonyms | Pyridine-3-carbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-[1], 3-Cyano-4-methoxymethyl-6-methyl-(2-pyridone)[1], 6-Methyl-4-(methoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |
The presence of a hydroxyl group, a methoxymethyl group, a methyl group, and a nitrile group on the nicotinonitrile (pyridinone) core gives this molecule its specific reactivity and utility.
Discovery and Historical Context: A Key Intermediate in Vitamin B6 Synthesis
The history of this compound is intrinsically linked to the industrial synthesis of Vitamin B6 (pyridoxine). While the exact date and discoverer of this specific molecule are not prominently documented in readily available literature, its significance emerged from the need for efficient synthetic routes to this essential vitamin.
A key piece of evidence pointing to its historical application comes from a 1989 study by Khodzhaeva, Iskhakov, et al., which investigated the heat capacity of intermediates in Vitamin B6 production.[1] This research explicitly identifies this compound as one of these intermediates, solidifying its role in the manufacturing process of this vital nutrient.
The development of synthetic routes to Vitamin B6 was a significant achievement in industrial organic chemistry, ensuring a stable and affordable supply of this essential nutrient for fortification of food and for pharmaceutical applications. The use of this compound as a building block highlights the ingenuity of chemists in designing multi-step syntheses for complex and important molecules.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A plausible synthesis would involve the condensation of a β-keto ester or a related active methylene compound with an enamine or an equivalent thereof, followed by cyclization and aromatization.
DOT Language Script for Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodological Considerations
-
Formation of the Enamine Intermediate: 1-Methoxyacetone would first react with ammonia or a source of ammonia like ammonium acetate to form the corresponding enamine in situ. This step increases the nucleophilicity of the α-carbon.
-
Michael Addition: The enamine would then undergo a Michael addition reaction with an active methylene compound such as ethyl cyanoacetate. This carbon-carbon bond-forming reaction is a crucial step in building the pyridine ring's backbone.
-
Intramolecular Cyclization and Dehydration: The resulting Michael adduct would then undergo an intramolecular cyclization. The amino group attacks the ester carbonyl, leading to the formation of a six-membered ring. Subsequent dehydration (loss of water) and tautomerization would lead to the stable aromatic 2-pyridone ring system, yielding the final product, this compound.
This proposed pathway is consistent with well-established principles of heterocyclic chemistry and provides a logical and efficient route to the target molecule.
Biological Significance and Applications
The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of Vitamin B6.
DOT Language Script for Vitamin B6 Synthesis Pathway
Caption: Role as a precursor in the synthesis of Vitamin B6.
The nitrile and methoxymethyl functionalities on the pyridinone ring are strategically positioned for further chemical transformations. The nitrile group can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, while the methoxymethyl group can be a precursor to a hydroxymethyl group. These transformations are essential steps in converting this intermediate into the final pyridoxine structure.
Beyond its role in Vitamin B6 synthesis, the structural motifs present in this compound suggest potential for its exploration in other areas of drug discovery. The substituted 2-pyridone core is a known pharmacophore with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Further investigation into the biological profile of this specific molecule and its derivatives could unveil novel therapeutic applications.
Conclusion and Future Perspectives
This compound stands as a testament to the importance of foundational molecules in the synthesis of complex and vital compounds. Its history is interwoven with the industrial production of Vitamin B6, highlighting its practical significance. While its direct biological activities may not be extensively studied, its role as a versatile chemical intermediate is undisputed.
For researchers and scientists in drug development, this molecule represents more than just a historical footnote. It serves as an example of a functionalized heterocyclic scaffold with untapped potential. The exploration of new synthetic routes, the investigation of its broader biological activity, and the design of novel analogs based on its structure could open new avenues for the discovery of next-generation therapeutics. The unseen scaffold of today may well become the cornerstone of the innovations of tomorrow.
References
- Khodzhaeva, M. G., Iskhakov, B. G., et al. (1989). Heat capacity of intermediates in vitamin B6 production. Khimiko-Farmatsevticheskii Zhurnal, 23(3), 383-384. (Note: A direct clickable URL for this specific article is not readily available, but it can be sourced through chemical abstract services and university libraries.)
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 535763, 2-Hydroxy-4-(methoxymethyl)-6-methylnicotinonitrile. Retrieved from [Link]
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NIST Chemistry WebBook, SRD 69. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile: A Guide to Future Research
Introduction: The Nicotinonitrile Scaffold - A Privileged Structure in Medicinal Chemistry
The nicotinonitrile core, a pyridine ring bearing a cyano group, represents a cornerstone in the development of novel therapeutics.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The unique electronic properties of the nitrile group, acting as a hydrogen bond acceptor and a bioisostere for other functional groups, contribute to the diverse biological targets these compounds can modulate.[1][5] This guide focuses on a specific, yet underexplored derivative, 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile , and aims to illuminate promising avenues for future research and drug discovery. While direct studies on this compound are limited, its structural features, when compared to well-characterized nicotinonitriles, provide a strong foundation for hypothesizing its therapeutic potential.
I. Foundational Knowledge: Synthesis and Physicochemical Characterization
A crucial first step in exploring the potential of this compound is to establish a robust and scalable synthetic route. While the exact synthesis of this specific molecule is not extensively detailed in publicly available literature, related nicotinonitrile derivatives are often synthesized through multi-component reactions.[6] A plausible approach could involve the condensation of a suitable β-keto ester with malononitrile and an appropriate aldehyde, followed by cyclization.
A comprehensive physicochemical characterization is paramount for any new chemical entity. This includes determining its solubility, lipophilicity (LogP), pKa, and stability under various conditions. These parameters are critical for designing relevant biological assays and for future formulation development.
| Parameter | Experimental Method | Importance in Drug Discovery |
| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 7.4, 9.0) and biorelevant media (FaSSIF, FeSSIF). | Determines the bioavailability of orally administered drugs and suitability for intravenous formulations. |
| Lipophilicity (LogP/LogD) | Shake-flask method (octanol/water) or reverse-phase HPLC. | Influences membrane permeability, plasma protein binding, and metabolic clearance. |
| pKa | Potentiometric titration or UV-Vis spectroscopy. | Predicts the ionization state of the compound at physiological pH, affecting its interaction with targets and its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Chemical Stability | Stability testing in different pH buffers, temperatures, and in the presence of light. | Informs on storage conditions and potential degradation pathways. |
II. Potential Research Area 1: Anticancer Activity
A significant body of research highlights the anticancer potential of nicotinonitrile derivatives.[3][4][6] These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
A. Hypothesis: Inhibition of Protein Kinases
The structural motifs within this compound, particularly the substituted pyridine ring, are common features in many kinase inhibitors. Key oncogenic kinases to investigate include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.
-
EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, driving cell proliferation.
-
CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle, whose dysregulation is a hallmark of cancer.
B. Proposed Experimental Workflow
Caption: Proposed workflow for evaluating the anticancer potential.
C. Detailed Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6][7]
III. Potential Research Area 2: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Nicotinonitrile derivatives have shown promise as anti-inflammatory agents.[2]
A. Hypothesis: Modulation of Pro-inflammatory Cytokine Production
The compound may inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells.
B. Proposed Experimental Workflow
Caption: Proposed workflow for evaluating anti-inflammatory activity.
C. Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Use male Wistar rats (150-200g).
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[8]
-
Carrageenan Injection: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.[8]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
IV. Mechanistic Studies: Unraveling the "How"
Identifying the molecular targets and pathways modulated by this compound is crucial for understanding its mechanism of action and for rational drug design.
A. Target Deconvolution
Should the compound exhibit significant biological activity, several approaches can be employed to identify its direct molecular targets:
-
Affinity Chromatography: Immobilize the compound on a solid support and use it to capture binding proteins from cell lysates.
-
Computational Docking: In silico modeling can predict potential binding partners based on the compound's structure.
-
Thermal Shift Assays (DSF): This technique measures changes in protein stability upon ligand binding.
B. Signaling Pathway Analysis
Once a target is identified, further studies are needed to elucidate its impact on downstream signaling pathways.
Caption: Generalized signaling pathway for mechanistic studies.
V. ADME/Tox Profiling: A Preliminary Safety Assessment
Early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is critical to identify potential liabilities.
| Assay | Purpose |
| Metabolic Stability | In vitro incubation with liver microsomes to assess metabolic clearance. |
| Plasma Protein Binding | Equilibrium dialysis to determine the fraction of compound bound to plasma proteins. |
| CYP450 Inhibition | Assess the potential for drug-drug interactions. |
| In vitro Cytotoxicity | Evaluation against non-cancerous cell lines (e.g., normal human fibroblasts) to determine a therapeutic window.[9] |
| Preliminary in vivo Toxicity | Acute toxicity studies in rodents to determine the maximum tolerated dose (MTD).[10] |
Conclusion: A Roadmap for Discovery
This compound stands as a promising yet unexplored molecule within the medicinally significant class of nicotinonitriles. This guide provides a comprehensive, albeit predictive, roadmap for investigating its therapeutic potential. By systematically exploring its anticancer and anti-inflammatory properties, elucidating its mechanism of action, and conducting early safety profiling, the scientific community can unlock the full potential of this intriguing compound. The proposed workflows and protocols offer a robust starting point for researchers to embark on this exciting journey of discovery.
References
- Benchchem. Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols.
- Benchchem. The Therapeutic Promise of Nicotinonitrile Compounds: A Comparative Guide.
- ResearchGate. Nicotinonitrile derivatives as antitumor agents.
- Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci.
- El-Sayed, N. A., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1984.
- ResearchGate. A Review on The Chemistry of Nicotinonitriles and Their applications.
- Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. (2024). Pharmaceutical Chemistry Journal, 57, 1-13.
- Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.
- Abdel-Aziz, A. A., et al. (2014). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 19(6), 7819-7835.
- El-Adasy, A. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10763-10779.
- Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1456.
- Synblock. CAS 1354528-16-7 | 2-Hydroxy-4-methoxy-6-methylnicotinonitrile.
- Azmi, M. N., et al. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 18(10), 2639-2653.
- National Center for Biotechnology Information. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
- CymitQuimica. 2-hydroxy-4-methylnicotinonitrile.
- da Silva, J. F., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8(1), 1-11.
- National Genomics Data Center. one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
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- National Toxicology Program. (1992). NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice.
- Sigma-Aldrich. 2-hydroxy-4-methoxymethyl-6-methyl-nicotinonitrile.
- Sigma-Aldrich. 2-Hydroxy-4-methyl-nicotinonitrile | 93271-59-1.
- Jo, A., et al. (2013). Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. Journal of Biological Chemistry, 289(5), 2934-2945.
- Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines.
- National Toxicology Program. (2020). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice.
- Sigma-Aldrich. 2-HYDROXY-4-METHOXYMETHYL-6-METHYL-NICOTINONITRILE.
- Wang, Y., et al. (2020). Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography, 34(7), e4830.
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Methodological & Application
Technical Guide: Synthesis, Characterization, and Application of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive experimental protocol for the synthesis and characterization of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (CAS No. 6339-38-4). This compound belongs to the nicotinonitrile class, a scaffold of significant interest in medicinal chemistry due to its prevalence in various biologically active molecules and natural products.[1][2] Notably, this compound is a documented intermediate in the production of Vitamin B6, highlighting its industrial relevance.[3] This document offers a plausible, detailed synthetic pathway, robust characterization methodologies, and discusses potential applications in drug discovery based on the established activities of structurally related pyridone derivatives.[1][4]
Compound Profile & Physicochemical Data
A summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 4-(Methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | NIST[3] |
| Synonyms | 3-Cyano-4-methoxymethyl-6-methyl-(2-pyridone); 2-Methyl-4-methoxymethyl-5-cyano-6-hydroxypyridine | NIST[3] |
| CAS Number | 6339-38-4 | NIST[3] |
| Molecular Formula | C₉H₁₀N₂O₂ | NIST[3] |
| Molecular Weight | 178.19 g/mol | NIST[3] |
| Physical Form | Solid (predicted) | General Knowledge |
| Storage | Store in a dry, sealed place at room temperature. | Synblock[5] |
PART 1: SYNTHESIS PROTOCOL
Synthesis Principle and Rationale
The synthesis of substituted 2-pyridones, such as the target molecule, is commonly achieved through a condensation reaction. The protocol described here is based on the well-established Guareschi-Thorpe condensation, which involves the reaction of a β-keto ester with cyanoacetamide in the presence of a base.
Mechanism: The reaction is initiated by the deprotonation of the α-carbon of cyanoacetamide by a base (e.g., sodium ethoxide), forming a potent nucleophile. This nucleophile then attacks the electrophilic ketone carbonyl of ethyl 4-methoxy-3-oxobutanoate. The subsequent intramolecular cyclization, followed by dehydration, yields the stable 2-pyridone ring system. The choice of a base like sodium ethoxide is critical as it is strong enough to initiate the reaction without promoting significant hydrolysis of the ester or nitrile functionalities. The reaction pH is a critical parameter in determining the final isomeric product in related syntheses.[6]
Experimental Workflow Diagram
Sources
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Application Notes & Protocols: A Strategic Approach to the In Vitro Evaluation of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
Introduction: The Nicotinonitrile Scaffold in Drug Discovery
The nicotinonitrile framework, particularly the 2-hydroxynicotinonitrile (often existing in tautomeric equilibrium with 2-pyridone-3-carbonitrile) moiety, represents a privileged scaffold in medicinal chemistry. Derivatives built upon this core have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development. Published research highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] A key mechanism of action for many anticancer nicotinonitriles is the inhibition of protein kinases, such as PIM-1 kinase, which are crucial regulators of cell proliferation and survival.[1][3][4][5]
Given the rich pharmacological precedent of this chemical class, a novel, uncharacterized derivative such as 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile warrants a systematic in vitro evaluation to elucidate its biological potential. As this is a compound for early discovery research, a structured screening cascade is essential to efficiently identify and characterize its activity profile.
This guide provides a comprehensive, field-proven strategy for the initial in vitro characterization of this compound. We will detail robust protocols for primary cytotoxicity screening, secondary mechanistic assays focused on kinase inhibition, and an initial assessment of antimicrobial activity. The causality behind experimental choices is explained to ensure that the data generated is both reliable and interpretable.
Proposed Screening Cascade for a Novel Nicotinonitrile Derivative
A tiered approach is the most efficient method for characterizing a novel compound.[6][7] This strategy begins with broad, high-throughput assays to identify general bioactivity and progresses to more complex, resource-intensive assays to determine the mechanism of action.
Caption: Proposed workflow for in vitro characterization.
Tier 1: Primary Cytotoxicity Screening (MTT Assay)
The first critical step is to determine if the compound exhibits cytotoxic or cytostatic effects.[8][9][10] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] A reduction in metabolic activity is proportional to the number of viable cells and indicates either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effects).[12]
Scientific Rationale
This assay utilizes the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the MTT to an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals and measuring the absorbance, we can quantify the effect of the compound on cell viability.[13]
Detailed Protocol: MTT Assay
Materials:
-
This compound (herein "Test Compound")
-
Dimethyl sulfoxide (DMSO), sterile
-
Human cancer cell lines (e.g., MCF-7 (breast), PC-3 (prostate), HepG2 (liver)) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment[14]
-
Complete culture medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[11]
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[15][16]
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a series of 2-fold serial dilutions in complete culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.[8]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the Test Compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). A positive control (e.g., Doxorubicin) should also be included.[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[13][15]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[11][16]
-
Absorbance Reading: Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]
Data Analysis and Presentation
The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's potency.[17][18] It is the concentration required to inhibit cell viability by 50%.[19]
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_treated / Abs_vehicle_control) * 100
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.[17]
Table 1: Example Data Presentation for Cytotoxicity Screening
| Cell Line | Cancer Type | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| PC-3 | Prostate Carcinoma | [Insert Value] | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | [Insert Value] | [Insert Value] |
| HEK293 | Normal Kidney | [Insert Value] | [Insert Value] |
Data presented as Mean ± SD from three independent experiments.
Tier 2: Mechanistic Assay - PIM-1 Kinase Inhibition
If the Test Compound shows significant cytotoxicity, especially against cancer cell lines, the next logical step is to investigate its mechanism of action. Since many nicotinonitrile derivatives are known kinase inhibitors, assessing its activity against a relevant kinase like PIM-1 is a well-justified approach.[1][3][4]
Scientific Rationale
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and drug resistance, making it an attractive target in oncology.[3] Commercially available in vitro kinase assay kits provide a streamlined method for measuring kinase activity. Many modern assays, such as the ADP-Glo™ Kinase Assay, quantify the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.[20][21]
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate peptide
-
ATP
-
Test Compound
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or equivalent)[20]
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the Test Compound and Staurosporine in the appropriate buffer.
-
Kinase Reaction Setup: In a white microplate, add the Test Compound dilutions, the PIM-1 kinase, and the specific substrate peptide.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically small (5-20 µL). Incubate at 30°C for 60 minutes.[20]
-
ADP Detection: a. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.[20]
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis and Visualization
Similar to the MTT assay, data is analyzed by plotting the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Tier 2: Antimicrobial Susceptibility Testing
As an alternative or parallel screening path, assessing the compound for antimicrobial activity is prudent, given the known activity of related scaffolds.[] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24]
Scientific Rationale
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24] This assay involves challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid growth medium.
Detailed Protocol: Broth Microdilution
Materials:
-
Test Compound
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[24]
-
Sterile 96-well U-bottom microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the Test Compound in CAMHB directly in the 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[25]
-
Inoculation: Inoculate each well of the microplate containing the compound dilutions with 100 µL of the standardized bacterial suspension.[25]
-
Controls: Include a "growth control" well (inoculum in broth, no compound) and a "sterility control" well (broth only).[24]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[24]
Conclusion and Future Directions
This application guide outlines a logical, multi-tiered strategy for the initial in vitro characterization of this compound. By starting with broad cytotoxicity screening and progressing to targeted mechanistic and alternative activity assays, researchers can efficiently build a comprehensive profile of this novel compound. Positive results, or "hits," from this cascade would justify progression to more advanced studies, such as apoptosis and cell cycle analysis, broader kinase profiling, and eventually, in vivo efficacy and safety studies.[10] This structured approach ensures that resources are used effectively and provides a solid, data-driven foundation for subsequent drug development efforts.
References
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Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. Retrieved from [Link]
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UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. Retrieved from [Link]
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Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved from [Link]
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ResearchGate. (n.d.). Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Frederick National Laboratory for Cancer Research. (2023). Faster workflows boost drug discovery in natural product-based screening. Retrieved from [Link]
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WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Toxicol Sci. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2022). Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. Bioorganic Chemistry. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Technology Networks. (2022). Novel Integrated Platform Promises To Accelerate Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126. Retrieved from [Link]
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Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]
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protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
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Ozkaya, F., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 23(19), 11467. Retrieved from [Link]
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Nafie, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7808. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-4,6-dimethylnicotinonitrile. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Studies of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile in Mice
Introduction: Navigating the In Vivo Landscape with a Novel Nicotinonitrile Derivative
The journey of a novel chemical entity from benchtop to potential therapeutic application is a meticulous process, with in vivo studies in animal models serving as a critical milestone. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the initial in vivo evaluation of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (henceforth referred to as 'the compound') in mice. The chemical structure of this compound is confirmed under CAS Number 6339-38-4.[1]
Given the absence of published data on the biological activity or mechanism of action of this specific nicotinonitrile derivative, this document emphasizes a foundational, stepwise approach. The primary objectives of these initial studies are to characterize the compound's pharmacokinetic (PK) and toxicological profile, which will, in turn, inform the design of subsequent efficacy studies. Adherence to rigorous experimental design and ethical considerations is paramount for generating reproducible and meaningful data.[2][3][4]
Part 1: Foundational In Vivo Characterization
The initial in vivo studies for a novel compound are exploratory, aiming to understand how the organism affects the drug (pharmacokinetics) and how the drug affects the organism (pharmacodynamics and toxicology).
Physicochemical Properties and Formulation Development
Prior to any in vivo administration, a thorough understanding of the compound's physicochemical properties is essential for developing a suitable formulation.
-
Solubility: Determine the solubility of the compound in various pharmaceutically acceptable vehicles. The goal is to achieve a solution or a stable suspension suitable for the chosen route of administration.
-
pH and Osmolarity: For parenteral routes (e.g., intravenous, intraperitoneal), the formulation should ideally have a pH close to physiological (~7.4) and be iso-osmolar to prevent administration site reactions and pain.[5]
Protocol 1: Basic Formulation Screening
-
Objective: To identify a suitable vehicle for in vivo administration.
-
Materials: this compound, sterile water for injection, saline (0.9% NaCl), phosphate-buffered saline (PBS), polyethylene glycol 400 (PEG400), dimethyl sulfoxide (DMSO), Tween 80.
-
Procedure:
-
Attempt to dissolve the compound in a stepwise manner in various vehicles at the desired highest concentration.
-
Start with aqueous vehicles (saline, PBS).
-
If solubility is poor, explore co-solvent systems (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
Visually inspect for precipitation or cloudiness.
-
Measure the pH of the final formulation and adjust if necessary, ensuring the compound remains stable.
-
Pharmacokinetic (PK) Profiling
PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[6] This information is vital for selecting appropriate dose levels and dosing schedules for subsequent toxicology and efficacy studies.[7][8]
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Objective: To determine the basic pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of the compound after a single administration.
-
Animal Model: Use a common inbred mouse strain such as C57BL/6 or BALB/c for initial studies.[9]
-
Study Design:
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg).
-
-
Animals per time point: 3-4 mice.
-
Time Points:
-
IV: 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours.
-
PO/IP: 15, 30 minutes, 1, 2, 4, 8, 24 hours.[9]
-
-
-
Procedure:
-
Acclimatize animals for at least one week before the study.[10]
-
Administer the compound via the chosen route.
-
At each time point, collect blood samples (e.g., via submandibular or saphenous vein). A serial bleeding protocol can be employed to reduce animal usage.[11]
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate key PK parameters using appropriate software.
Table 1: Example Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life of the compound |
| Bioavailability (F%) | Fraction of the administered dose that reaches systemic circulation (for non-IV routes) |
Diagram 1: General Pharmacokinetic Workflow
Caption: Workflow for a single-dose pharmacokinetic study in mice.
Acute Toxicity Assessment
The initial safety evaluation involves determining the maximum tolerated dose (MTD) and identifying any acute toxicities.[12][13] This is crucial for selecting dose ranges for subsequent studies.
Protocol 3: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the single-dose MTD and observe for signs of acute toxicity.
-
Animal Model: Same strain as used in PK studies.
-
Study Design:
-
Dose Escalation: Start with a dose informed by any in vitro cytotoxicity data, or a default low dose (e.g., 10 mg/kg). Gradually escalate the dose in subsequent cohorts of mice.
-
Animals per group: 3-5 mice per dose level.
-
-
Procedure:
-
Administer a single dose of the compound.
-
Monitor animals intensively for the first few hours and then daily for up to 14 days.[8]
-
Record clinical observations using a modified Irwin's test or a similar functional observation battery.[12] This includes assessing changes in behavior, appearance, and physiological functions.
-
Measure body weight daily. A significant drop in body weight (e.g., >15-20%) is a key indicator of toxicity.
-
At the end of the observation period, perform a gross necropsy.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.
Table 2: Common Clinical Observations in Acute Toxicity Studies
| Category | Observations |
| General | Body weight changes, mortality, changes in food/water intake |
| Behavioral | Lethargy, hyperactivity, stereotypical behaviors |
| Autonomic | Piloerection, salivation, changes in urination/defecation |
| Neuromuscular | Ataxia, tremors, convulsions |
| Physical Appearance | Ruffled fur, hunched posture |
Part 2: Sub-chronic Toxicity and Efficacy Model Selection
Based on the foundational data from Part 1, the next steps involve assessing toxicity upon repeated dosing and selecting appropriate disease models for efficacy testing.
Dose Range-Finding and Repeat-Dose Toxicity
Before embarking on longer-term efficacy studies, it is essential to understand the toxicological profile of the compound upon repeated administration.[14]
Protocol 4: 7-Day Repeat-Dose Toxicity Study
-
Objective: To evaluate the safety profile of the compound after daily administration for 7 days.
-
Study Design:
-
Dose Levels: Select 3-4 dose levels based on the MTD study (e.g., MTD, 1/2 MTD, 1/4 MTD).
-
Groups:
-
Vehicle control group.
-
3-4 dose groups.
-
-
Animals per group: 5-10 mice per sex.
-
-
Procedure:
-
Administer the compound or vehicle daily for 7 days.
-
Conduct daily clinical observations and body weight measurements.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.[10]
-
-
Data Analysis: Compare data from treated groups to the vehicle control group to identify any dose-dependent toxicities.
Diagram 2: Decision Tree for In Vivo Study Progression
Caption: Logical progression of in vivo studies for a novel compound.
Hypothesis-Driven Efficacy Model Selection
The selection of an appropriate efficacy model is entirely dependent on the hypothesized or discovered biological activity of this compound. Since this is currently unknown, initial in vitro screening against various cell lines or target-based assays is strongly recommended. Should any of the foundational studies (e.g., histopathology, clinical observations) suggest a particular effect (e.g., anti-inflammatory, anti-proliferative), this can guide the selection of a relevant disease model.
Conclusion: A Data-Driven Path Forward
The in vivo evaluation of a novel compound such as this compound must be approached systematically and ethically. The protocols and framework outlined in this guide provide a robust starting point for characterizing its pharmacokinetic and toxicological profile in mice. The data generated from these foundational studies are indispensable for making informed decisions about the future development of the compound and for designing scientifically sound efficacy studies. Always ensure that all animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC).[5]
References
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Murine Pharmacokinetic Studies. Bio-protocol, 8(20), e3056. [Link]
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Early toxicology signal generation in the mouse. Journal of Pharmacological and Toxicological Methods, 64(1), 59-65. [Link]
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Toxicology - MuriGenics. MuriGenics. [Link]
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Murine Pharmacokinetic Studies. PubMed, 31106235. [Link]
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Experimental design: Top four strategies for reproducible mouse research. The Jackson Laboratory. [Link]
-
Pharmacokinetics Protocol – Rodents. University of Nebraska Medical Center. [Link]
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Pk/bio-distribution - MuriGenics. MuriGenics. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]
-
Justification for species selection for pharmaceutical toxicity studies. Toxicology Research, 9(6), 738-748. [Link]
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SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Link]
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Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio. [Link]
-
Designing an In Vivo Preclinical Research Study. MDPI. [Link]
-
Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. University of California, Davis. [Link]
-
NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. National Toxicology Program. [Link]
-
NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. PubMed, 2888509. [Link]
-
Metabolism and disposition of 2-hydroxy-4-methoxybenzophenone, a sunscreen ingredient, in Harlan Sprague Dawley rats and B6C3F1/N mice; a species and route comparison. PubMed, 31613170. [Link]
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Metabolism and disposition of 2-hydroxy-4-methoxybenzophenone, a sunscreen ingredient, in Harlan Sprague Dawley rats and B6C3F1/N mice; a species and route comparison. Merck Millipore. [Link]
-
2'-Hydroxy-4-methoxychalcone. PubChem. [Link]
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A Strategic Guide to the Development and Validation of Analytical Methods for the Quantification of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
An Application Note from Gemini Analytical
Abstract This document provides a comprehensive framework for the development, validation, and implementation of robust analytical methods for the detection and quantification of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile. As a substituted nicotinonitrile, this compound is representative of molecules encountered in pharmaceutical development as active pharmaceutical ingredients (APIs), intermediates, or impurities. The reliable analysis of such compounds is critical for ensuring product quality, safety, and efficacy. This guide details proposed starting protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), grounded in fundamental chemical principles and aligned with international regulatory standards. Each section is designed to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a practical and scientifically sound pathway from method development to routine analysis.
Introduction and Strategic Overview
The compound this compound possesses a substituted pyridine core, a structure prevalent in medicinal chemistry.[1] Accurate and precise measurement of this molecule is essential for process control, stability testing, and quality assurance in a pharmaceutical setting. The development of a suitable analytical method is not merely a procedural task but a systematic scientific investigation designed to create a reliable and reproducible process.
The validation of any analytical procedure is fundamental to demonstrating its fitness for a specific purpose.[2] This guide is structured around the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, to ensure that the proposed methods are robust, reliable, and meet global regulatory expectations.[3][4] We will explore a logical progression from understanding the analyte's physicochemical properties to developing and validating primary and advanced analytical techniques.
Analyte Characterization: The Foundation of Method Development
A thorough understanding of the analyte's structure is paramount in designing an effective analytical method.
-
Structure: this compound
-
Molecular Formula: C₉H₁₀N₂O₂
-
Key Functional Groups:
-
Nicotinonitrile Core: A substituted pyridine ring, which is a strong UV-Vis chromophore and contains a basic nitrogen atom, making it suitable for positive mode mass spectrometry.
-
Hydroxy Group (-OH): Confers polarity and provides a site for potential derivatization. Its acidity can be a factor in chromatographic interactions.
-
Methoxymethyl Group (-CH₂OCH₃): Adds to the molecule's polarity and size.
-
Nitrile Group (-C≡N): A polar group that can influence chromatographic retention.
-
Based on this structure, we can predict that the molecule is moderately polar, non-volatile, and possesses a UV absorbance profile amenable to HPLC-UV detection. Its basicity makes it an excellent candidate for LC-MS with electrospray ionization.
Primary Analytical Technique: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine quantification and purity analysis of non-volatile organic molecules, RP-HPLC is the industry's workhorse. Its high resolution, reproducibility, and robustness make it the ideal primary technique.
Rationale for Method Development Choices
-
Chromatographic Mode: Reversed-phase chromatography is selected due to the analyte's moderate polarity. A nonpolar stationary phase (like C18) will provide retention, which can be modulated by varying the polarity of the mobile phase.
-
Column Selection: A C18 (octadecylsilane) column is the universal starting point, offering a good balance of hydrophobicity and resolving power. A standard dimension of 4.6 x 150 mm with 3.5 or 5 µm particles is suitable for initial development.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is standard.
-
Organic Modifier: Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol.
-
Aqueous Buffer: Buffering the mobile phase is critical. The pKa of the pyridine nitrogen will influence its ionization state and, therefore, its retention. A pH between 3 and 7 is a good starting range to ensure consistent retention and peak shape. A phosphate or acetate buffer is a common choice.
-
-
Detection Wavelength (λmax): The substituted pyridine ring is expected to absorb UV light. Substituted pyridines typically exhibit strong absorbance between 220 nm and 280 nm.[5][6][7] A photodiode array (PDA) detector should be used during development to scan the peak and determine the absorbance maximum (λmax) for optimal sensitivity.
Experimental Workflow for HPLC Method Development
The following diagram illustrates a systematic approach to developing a robust HPLC method.
Caption: HPLC Method Development Workflow.
Proposed Starting HPLC-UV Protocol
This protocol serves as a robust starting point for analysis and requires optimization and validation.
Instrumentation:
-
HPLC system with quaternary pump, autosampler, column thermostat, and PDA/UV detector.
Chromatographic Conditions:
| Parameter | Proposed Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose column with good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to ensure consistent protonation of the pyridine nitrogen, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient is used for initial screening to determine the approximate elution concentration. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 260 nm (or λmax) | Pyridine derivatives often absorb in this region.[8] Use PDA to confirm optimal wavelength. |
| Injection Vol. | 10 µL | A typical injection volume; adjust based on concentration and sensitivity. |
| Sample Diluent | 50:50 Water:Acetonitrile | Should be similar in composition to the initial mobile phase to prevent peak distortion. |
Method Validation Protocol (per ICH Q2(R2))
Once a suitable method is developed, it must be validated to prove it is fit for its intended purpose.[9] The following parameters must be assessed.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from impurities, degradants, or matrix components. | Peak purity index > 0.999 (PDA). Baseline resolution (>1.5) from all known impurities and degradation products. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over the intended range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant compared to the response at 100% concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at 3 levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (Intra-assay): To show precision over a short time interval. Intermediate Precision: To show precision within the lab (different days, analysts, equipment). | Relative Standard Deviation (%RSD) ≤ 2.0% for assay. %RSD ≤ 5.0% for impurity quantification. |
| Range | The concentration interval over which the method is accurate, precise, and linear. | Typically 80% to 120% of the test concentration for an assay and from the reporting limit to 120% for an impurity method.[4] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-Noise ratio (S/N) of 10:1. %RSD for precision at LOQ should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within limits when parameters (pH ±0.2, flow ±10%, temp ±5°C) are varied. |
Advanced Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
For impurity identification, trace-level quantification, and confirmation of identity, LC-MS is the definitive technique.[10]
Rationale and Proposed Protocol
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is recommended. The basic pyridine nitrogen is readily protonated to form a stable [M+H]⁺ ion.
-
Mass Analyzer: A quadrupole or ion trap is sufficient for basic quantification (Selected Ion Monitoring, SIM). For structural elucidation of unknown impurities, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is required.
Proposed Starting LC-MS Conditions:
| Parameter | Proposed Condition | Rationale |
|---|---|---|
| LC System | Use the validated HPLC method. | The established separation is transferred directly. The buffer may need to be changed to a volatile one. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile buffer compatible with MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Maintains buffer consistency and MS compatibility. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Ideal for protonating the basic nitrogen on the pyridine ring. |
| Expected Ion | [M+H]⁺ at m/z 179.08 | Calculated for C₉H₁₁N₂O₂⁺. |
| Scan Mode | Full Scan (m/z 50-500) | For initial screening and impurity profiling. |
| SIM/MRM Mode | Monitor m/z 179.08 | For highly sensitive and selective quantification of the target analyte. |
Workflow for Impurity Identification using LC-MS
Caption: Impurity Identification Workflow using LC-MS.
Alternative and Complementary Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of the analyte, direct GC-MS analysis is not recommended. Derivatization of the hydroxyl group would be necessary, adding complexity. Pyrolysis-GC-MS could be used for direct analysis of the solid material but is generally reserved for polymer and insoluble matrix analysis.[11]
-
UV-Vis Spectrophotometry: While useful for determining the λmax, standalone UV-Vis lacks the specificity required for analyzing the compound in anything other than a highly pure solution. It cannot distinguish the analyte from structurally similar impurities.
Conclusion
This application note provides a scientifically grounded strategy for developing and validating analytical methods for this compound. The primary recommended approach is RP-HPLC-UV, which offers a balance of performance, robustness, and accessibility for routine quality control. For enhanced sensitivity and definitive structural confirmation, LC-MS is the preferred technique. By following the outlined workflows for method development and adhering to the validation criteria stipulated by ICH guidelines, researchers can establish analytical procedures that are reliable, accurate, and fit for their intended purpose, thereby ensuring the quality and consistency of their materials.
References
-
Title: Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS Source: LCGC North America URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Gas Chromatography−Mass Spectrometry Analysis of Nitrite in Biological Fluids without Derivatization Source: ACS Publications URL: [Link]
-
Title: Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective Source: Agilent URL: [Link]
-
Title: GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Analytical Method Development and Validation: A Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: GCMS Section 6.17 - Fragmentation of Nitriles Source: Whitman College URL: [Link]
-
Title: The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids Source: ACS Publications URL: [Link]
-
Title: Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination Source: ResearchGate URL: [Link]
-
Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane Source: Malaysian Journal of Chemistry URL: [Link]
-
Title: Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity... by LC/MS/MS Source: ResearchGate URL: [Link]
-
Title: GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers Source: MDPI URL: [Link]
-
Title: UV-Vis Spectrum of Pyridine Source: SIELC Technologies URL: [Link]
-
Title: Pyridine Derivatives and Impurity Standards for Pharma R&D Source: Pharmaffiliates URL: [Link]
-
Title: UV-vis absorption spectral changes upon addition of pyridine to a toluene solution Source: ResearchGate URL: [Link]
-
Title: Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing Source: Lund University Publications URL: [Link]
-
Title: Ultra-violet absorption spectra of substituted pyridines Source: Sci-Hub URL: [Link]
-
Title: Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC Source: ResearchGate URL: [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (CAS No. 6339-38-4). The developed protocol is tailored for researchers, scientists, and professionals in the drug development sector, providing a precise and accurate methodology for the quantification of this nicotinonitrile derivative. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, ensuring high resolution and sensitivity. This document provides a comprehensive guide, including the scientific rationale behind the chosen parameters, detailed experimental protocols, and guidelines for method validation.
Introduction
This compound, a substituted cyanopyridine, represents a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The accurate and precise quantification of this molecule is paramount for various stages of drug discovery and development, including synthesis reaction monitoring, purity assessment, and stability studies. This application note addresses the need for a standardized analytical method by presenting a validated HPLC-UV protocol.
The structural features of the analyte, including the polar hydroxy and methoxymethyl groups and the non-polar methyl and pyridine ring components, necessitate a well-considered chromatographic approach. A reversed-phase HPLC method was selected as the most suitable technique due to its versatility and wide applicability for compounds with moderate polarity. The choice of a C18 column provides a hydrophobic stationary phase that allows for effective separation based on the partitioning of the analyte between the stationary and mobile phases. UV-Vis spectrophotometry is employed for detection, leveraging the chromophoric nature of the pyridine ring.
Chemical Properties of the Analyte
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of a specific and reliable analytical method.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 6339-38-4 | |
| Molecular Formula | C9H10N2O2 | |
| Molecular Weight | 178.19 g/mol | Calculated |
| Structure | ![]() | N/A |
HPLC Method Development and Rationale
The selection of the HPLC parameters was guided by the chemical nature of this compound and established principles of chromatography for related substituted pyridines and nicotinonitriles.
Choice of Stationary Phase: The C18 Column
A C18 (octadecylsilyl) column is the cornerstone of this method. The long alkyl chains bonded to the silica support create a non-polar stationary phase. This choice is predicated on the expectation that the analyte will exhibit sufficient retention through hydrophobic interactions between its methyl and pyridine ring moieties and the C18 chains. This allows for effective separation from polar impurities that will elute earlier, and from more non-polar impurities that will be retained longer.
Mobile Phase Composition: A Buffered Isocratic System
An isocratic mobile phase, consisting of a mixture of an aqueous buffer and an organic modifier, was chosen for its simplicity and robustness.
-
Aqueous Component: A phosphate buffer (pH 3.0) is incorporated to maintain a consistent ionization state of the analyte. The 2-hydroxy group on the pyridine ring can exhibit acidic properties, and controlling the pH prevents peak tailing and ensures reproducible retention times.
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths. The proportion of acetonitrile is optimized to achieve a suitable retention time and resolution.
Detection Wavelength: Leveraging the Pyridine Chromophore
The pyridine ring in the analyte's structure contains a conjugated system of double bonds, which results in strong UV absorbance. While the exact λmax (wavelength of maximum absorbance) for this specific compound is not published, substituted pyridines and nicotinonitriles typically exhibit strong absorbance in the range of 250-280 nm.[1][2] This method proposes an initial UV scan to determine the λmax for optimal sensitivity.
Experimental Protocol
This section provides a step-by-step guide for the HPLC analysis of this compound.
Instrumentation and Consumables
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Syringe filters (0.45 µm)
Preparation of Reagents and Standards
-
Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized based on the specific column and system to achieve the desired retention time. Filter the mobile phase through a 0.45 µm filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
For the analysis of bulk drug substance, accurately weigh approximately 10 mg of the sample and prepare a 1000 µg/mL solution in the mobile phase. Further dilute as necessary to fall within the calibration range. For formulated products, an appropriate extraction method must be developed and validated to ensure no interference from excipients. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.
HPLC Operating Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at λmax (determine by scanning from 200-400 nm) |
Analytical Procedure Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation
To ensure the trustworthiness and reliability of this analytical method, it is essential to perform a comprehensive validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery studies at three different concentration levels.
-
Precision: The degree of scatter between a series of measurements. This should be assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be within acceptable limits (typically < 2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Table 2: Example Calibration Data
| Concentration (µg/mL) | Peak Area |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The use of a C18 column with a buffered mobile phase ensures good chromatographic performance, while UV detection offers adequate sensitivity. Adherence to the detailed protocol and proper method validation will ensure the generation of high-quality, reproducible data for researchers and scientists in the pharmaceutical industry.
References
-
Setkins, O. N., Danyushevsky, Ya. L., & Goldfarb, Ya. L. (1956). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 5(9), 1089-1095. [Link]
-
Bhat, B. S., Sindhi, P. C., Sanwari, R., & Bhat, C. V. (2000). Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH. Oriental Journal of Chemistry, 16(1), 121-126. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Adeeyinwo, C. E., et al. (2014). HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. African Journal of Pure and Applied Chemistry, 8(4), 57-61. [Link]
Sources
- 1. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin | Springer Nature Link [link.springer.com]
- 2. Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Comprehensive NMR Spectroscopic Analysis of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
Introduction: The Structural Significance of a Substituted Nicotinonitrile
2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The precise arrangement of its functional groups—a nitrile, a hydroxyl group (which exists in tautomeric equilibrium with a pyridone form), a methyl group, and a methoxymethyl ether—creates a unique electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of such molecular structures in solution.
A critical aspect of this molecule's structure is the tautomerism between the 2-hydroxypyridine and the 2-pyridone forms.[1][2][3][4] In the solid state and in polar solvents, the equilibrium heavily favors the 2-pyridone tautomer, which significantly influences the observed chemical shifts and coupling constants.[3][4][5] This guide provides a comprehensive set of protocols for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR spectra to fully characterize this molecule, explaining the rationale behind each experimental choice.
Foundational Concepts: Causality in Experimental Design
The choice of NMR experiments and parameters is not arbitrary; it is dictated by the specific structural questions we aim to answer. For this compound, our primary objectives are:
-
Confirming the Tautomeric Form: Differentiating between the hydroxypyridine and pyridone forms by analyzing the chemical shifts of the ring protons and carbons.
-
Unambiguous Signal Assignment: Assigning every ¹H and ¹³C signal to its specific atom in the molecule.
-
Establishing Connectivity: Mapping the bonding framework by observing through-bond correlations.
To achieve this, a suite of experiments is employed, each providing a unique piece of the structural puzzle.
Experimental Protocols & Methodologies
Sample Preparation: The First Critical Step
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.
Protocol:
-
Analyte Purity: Ensure the this compound sample is of high purity (>98%), free from residual solvents or synthetic byproducts.
-
Solvent Selection: The choice of a deuterated solvent is paramount.[6][7] For this molecule, DMSO-d₆ (Dimethyl sulfoxide-d₆) is the recommended solvent.
-
Causality: The pyridone tautomer is polar and may have limited solubility in less polar solvents like CDCl₃.[7] DMSO-d₆ is an excellent polar aprotic solvent that readily dissolves such compounds. Furthermore, its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are unlikely to overlap with the key signals of the analyte. The exchangeable N-H proton of the pyridone will also be observable in DMSO-d₆, whereas it would rapidly exchange with trace D₂O in solvents like methanol-d₄.
-
-
Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.[8] This concentration provides a good balance for achieving high signal-to-noise in a reasonable time for both ¹H and ¹³C-based experiments.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a sample height of at least 4.5 cm for proper positioning within the spectrometer's coil.[8]
Instrument Setup & Calibration
Protocol:
-
Spectrometer: Utilize a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Tuning and Shimming: Before acquisition, the probe must be tuned to the ¹H and ¹³C frequencies, and the magnetic field must be shimmed to optimize homogeneity, resulting in sharp, symmetrical peaks.
-
Temperature: All experiments should be conducted at a stable ambient probe temperature (e.g., 298 K).
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
1D NMR Acquisition: The Foundational Spectra
The workflow for structural elucidation begins with the acquisition of standard 1D proton and carbon spectra.
Workflow: 1D NMR Data Acquisition
Caption: Workflow for acquiring foundational 1D NMR spectra.
¹H NMR Protocol:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Scans: 16 scans.
-
Relaxation Delay (d1): 2 seconds. This ensures quantitative integration for non-overlapping signals.
¹³C{¹H} NMR Protocol:
-
Experiment: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-180 ppm.
-
Scans: 1024 scans. The low natural abundance of ¹³C necessitates more scans.[9]
-
Relaxation Delay (d1): 2 seconds.
DEPT-135 Protocol:
-
Purpose: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for differentiating carbon signals based on the number of attached protons.[10]
-
Result: In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including C=O and C≡N) are not observed.[10]
Data Interpretation & Expected Signals
Based on the predominant 2-pyridone tautomer, the following signals are expected. The structure is numbered for clarity.
Diagram: Structure and Numbering
Caption: Structure of the 2-pyridone tautomer with atom numbering.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and DEPT-135 Data
| Atom No. | Group Type | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |
| 1 | N-H | ~11-12 | Broad Singlet | 1H | - | Not Applicable |
| 2 | C=O | - | - | - | ~160-165 | Not Observed |
| 3 | Quaternary C | - | - | - | ~95-100 | Not Observed |
| 4 | Quaternary C | - | - | - | ~150-155 | Not Observed |
| 5 | C-H | ~6.0-6.5 | Singlet | 1H | ~105-110 | Positive |
| 6 | Quaternary C | - | - | - | ~145-150 | Not Observed |
| 7 | -CH₃ | ~2.2-2.4 | Singlet | 3H | ~18-22 | Positive |
| 8 | -CH₂- | ~4.3-4.5 | Singlet | 2H | ~70-75 | Negative |
| 9 | -O-CH₃ | ~3.3-3.5 | Singlet | 3H | ~55-60 | Positive |
| 10 | -C≡N | - | - | - | ~115-120 | Not Observed |
Causality of Predicted Shifts:
-
N-H (1): The proton on the nitrogen in the pyridone ring is deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and participation in hydrogen bonding, hence its downfield shift.
-
C-H (5): This is the sole aromatic proton on the electron-rich pyridone ring, appearing as a sharp singlet.
-
-CH₃ (7): The methyl group attached to the aromatic ring appears at a typical chemical shift for such groups.
-
-CH₂- (8) & -O-CH₃ (9): The methoxymethyl group protons show characteristic shifts. The -CH₂- protons are deshielded by the adjacent oxygen and the aromatic ring, while the terminal -O-CH₃ protons are slightly more shielded.[11] The corresponding ¹³C signals are also in their expected regions.[11][12][13]
-
Quaternary Carbons: The carbonyl carbon (2) is highly deshielded. The nitrile carbon (10) appears in the characteristic region for cyano groups.
2D NMR Protocols for Unambiguous Assignment
While 1D spectra provide a foundational dataset, 2D NMR is essential for confirming the complex connectivity of the molecule.
Workflow: 2D NMR for Structural Elucidation
Caption: Logical flow of 2D NMR experiments for structure verification.
¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).[14]
-
Expected Correlations: For this molecule, COSY is primarily a confirmatory experiment. No cross-peaks are expected since all proton signals (N-H, C₅-H, -CH₃, -CH₂, -OCH₃) are predicted to be singlets with no vicinal or geminal coupling partners. The absence of correlations supports the proposed singlet assignments.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton signal with the carbon signal of the atom it is directly attached to (one-bond ¹JCH coupling).[15][14][16][17] This is a highly sensitive and indispensable experiment for assigning protonated carbons.
-
Protocol: Use an edited HSQC sequence (e.g., hsqcedetgpsisp2.3) which provides the same information as a DEPT-135 by phasing CH/CH₃ and CH₂ signals differently.[17]
-
Expected Correlations:
-
The proton at ~6.0-6.5 ppm (H5) will show a cross-peak to the carbon at ~105-110 ppm (C5).
-
The protons at ~2.2-2.4 ppm (H7) will correlate with the carbon at ~18-22 ppm (C7).
-
The protons at ~4.3-4.5 ppm (H8) will correlate with the carbon at ~70-75 ppm (C8).
-
The protons at ~3.3-3.5 ppm (H9) will correlate with the carbon at ~55-60 ppm (C9).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH).[15][14][17][18] This experiment is the key to connecting the molecular fragments and assigning the quaternary carbons.
-
Protocol: Set the experiment to detect correlations from coupling constants in the range of 7-8 Hz, which is a good compromise for various two- and three-bond couplings.[14][17]
-
Key Expected Correlations for Structural Confirmation:
-
From -CH₃ (H7):
-
²J correlation to C6 (~145-150 ppm).
-
³J correlation to C5 (~105-110 ppm).
-
-
From -CH₂- (H8):
-
²J correlation to C4 (~150-155 ppm).
-
³J correlation to C9 (~55-60 ppm) through the ether oxygen.
-
-
From Aromatic H (H5):
-
²J correlation to C4 (~150-155 ppm) and C6 (~145-150 ppm).
-
³J correlation to C3 (~95-100 ppm) and the methyl carbon C7 (~18-22 ppm).
-
-
From -OCH₃ (H9):
-
²J correlation to the methylene carbon C8 (~70-75 ppm).
-
-
These HMBC correlations, summarized in the table below, provide an interlocking web of evidence that confirms the entire carbon skeleton and the placement of all substituents.
Table 2: Summary of Key Diagnostic HMBC Correlations
| Proton Signal (Atom No.) | Correlates to Carbon (Atom No.) | Type of Correlation | Structural Information Confirmed |
| H7 (-CH₃) | C6 | ²J | Placement of methyl group at C6 |
| C5 | ³J | Connectivity to the aromatic ring | |
| H8 (-CH₂-) | C4 | ²J | Placement of methoxymethyl group at C4 |
| C9 | ³J | Confirms the -CH₂-O-CH₃ linkage | |
| H5 (Aromatic) | C4, C6 | ²J | Position of the sole aromatic proton |
| C3, C7 | ³J | Confirms ring structure and methyl position |
Conclusion
By systematically applying a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved. The protocols and interpretive guidelines presented here provide a robust framework for researchers, scientists, and drug development professionals to confidently characterize this and similar substituted heterocyclic molecules. The key is a logical progression from broad observation (1D NMR) to detailed connectivity mapping (2D NMR), with each step guided by the chemical principles of NMR spectroscopy.
References
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Avance Beginners Guide - Solvent Selection. Bruker.
-
How to Choose Deuterated NMR Solvents. Alfa Chemistry.
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.
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NMR solvent selection - that also allows sample recovery. BioChromato.
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De Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure, 213, 201–212.
-
A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. Journal of the Chemical Society, Perkin Transactions 2.
-
QM Magic Class | How about Tautomers? WuXi Biology.
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
-
How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
-
Methoxy groups just stick out. ACD/Labs.
-
HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis.
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
-
HSQC and HMBC. Columbia University NMR Core Facility.
-
2-Hydroxypyridine-Tautomerism. ChemTube3D.
-
Al-Rawashdeh, N. A. F., & Al-shaikh, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548.
-
2-HYDROXY-4-METHOXYMETHYL-6-METHYL-NICOTINONITRILE. Sigma-Aldrich.
-
Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692.
-
Marek, R., Lyčka, A., Kolehmainen, E., & Sievänen, E. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 837-844.
-
2-Pyridone. Wikipedia.
-
Application Notes and Protocols: 1H and 13C NMR Analysis of Methyl 3,4-dimethoxycinnamate. Benchchem.
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- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 13. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Applications of the 2-Hydroxynicotinonitrile Scaffold in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Privileged 2-Hydroxynicotinonitrile Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The 2-hydroxynicotinonitrile core, which exists in tautomeric equilibrium with its 2-pyridone form, is a prominent member of this class. This versatile heterocyclic system is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, making it a highly adaptable template for drug discovery.[4]
This guide focuses on the applications of the 2-hydroxynicotinonitrile scaffold, with a particular emphasis on 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile as a representative and synthetically accessible starting material. We will delve into the synthetic rationale, potential therapeutic applications, and detailed protocols for the biological evaluation of compounds derived from this valuable scaffold.
The Chemistry of 2-Hydroxynicotinonitriles: Synthesis and Derivatization
The inherent reactivity of the 2-hydroxynicotinonitrile core provides multiple avenues for chemical modification, making it an ideal starting point for the generation of compound libraries for high-throughput screening.
General Synthesis of 2-Hydroxy-4,6-disubstituted Nicotinonitriles
A common and efficient method for the synthesis of 2-hydroxy-4,6-disubstituted nicotinonitriles is the Guareschi-Thorpe condensation.[5] This multicomponent reaction typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like an enaminone), cyanoacetamide (or malononitrile and a source of ammonia), and an aldehyde.[6]
A general synthetic scheme is presented below:
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Application Notes & Protocols for the Evaluation of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile in a Drug Discovery Context
Senior Application Scientist Note: The following document outlines a strategic approach for the initial assessment of the novel chemical entity, 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile, within a drug discovery program. It has come to our attention that, as of the date of this publication, there is a notable absence of published data regarding the specific biological activities of this compound. Consequently, this guide is presented as a prospective framework, leveraging the known therapeutic potential of the broader nicotinonitrile chemical class.[1][2][3] This document is intended to serve as a comprehensive, albeit hypothetical, roadmap for researchers and drug development professionals to unlock the potential of this molecule.
The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, forming the core of several approved drugs, including kinase inhibitors such as bosutinib and neratinib.[1] These precedents suggest that this compound is a promising candidate for investigation as a modulator of protein kinase activity. This application note will, therefore, focus on a hypothetical scenario where the compound is screened for its potential as a kinase inhibitor.
Compound Profile
-
IUPAC Name: 2-hydroxy-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
-
Molecular Formula: C₉H₁₀N₂O₂
-
Molecular Weight: 194.19 g/mol
-
CAS Number: 146199-79-5 (Note: several CAS numbers for related structures exist, careful verification is required)[4]
| Property | Value | Source |
| Purity | >98% | [5] |
| Appearance | Solid | |
| Storage | Dry, sealed place | [5] |
Hypothetical Target & Rationale: Serine/Threonine Kinase X (STK-X)
For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as 'Compound A', is a potential inhibitor of "Serine/Threonine Kinase X" (STK-X). STK-X is a fictional kinase, representative of a family of enzymes often implicated in oncology. The rationale for this selection is the established precedent of nicotinonitrile derivatives as potent kinase inhibitors.[1][6]
The hypothetical signaling pathway involving STK-X is depicted below. In this pathway, STK-X is a downstream effector of a receptor tyrosine kinase (RTK). Upon activation, STK-X phosphorylates a transcription factor, leading to the expression of genes involved in cell proliferation and survival. Inhibition of STK-X by Compound A would, therefore, be expected to block this pro-survival signaling.
Caption: Hypothetical Signaling Pathway of STK-X.
Experimental Workflow: A Tiered Approach
A multi-tiered screening and validation strategy is proposed to efficiently assess the potential of Compound A. This workflow ensures that resources are allocated effectively, with go/no-go decisions made at each stage.
Caption: Tiered Experimental Workflow for Compound A Evaluation.
Detailed Protocols
Tier 1: Primary Biochemical Screening
Objective: To determine the in vitro potency of Compound A against the purified STK-X enzyme.
Methodology: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This is a robust, high-throughput method for measuring kinase activity.[7]
Materials:
-
Purified, active STK-X enzyme.
-
Biotinylated peptide substrate for STK-X.
-
Europium-labeled anti-phospho-substrate antibody.
-
Streptavidin-conjugated Allophycocyanin (APC).
-
ATP.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound A, serially diluted in DMSO.
-
Positive control inhibitor (e.g., Staurosporine).
-
384-well, low-volume, white plates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Prepare a 2X solution of STK-X enzyme and 2X biotinylated peptide substrate in assay buffer.
-
Dispense 5 µL of the enzyme/substrate mix into each well of the 384-well plate.
-
Add 50 nL of serially diluted Compound A (or DMSO vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of stop/detection buffer containing EDTA, Eu-labeled anti-phospho-antibody, and Streptavidin-APC.
-
Incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET reader, measuring emissions at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio and determine the IC₅₀ value for Compound A by fitting the data to a four-parameter logistic equation.
Causality behind choices:
-
TR-FRET: Chosen for its high sensitivity, low background, and homogeneous format, which minimizes pipetting steps and is amenable to automation.[7]
-
IC₅₀ determination: This provides a quantitative measure of the compound's potency, which is a critical parameter for hit validation.[8]
Tier 2: Cell-Based Assays
Objective: To confirm that Compound A can enter cells and inhibit STK-X activity, leading to a downstream functional effect.
Methodology: Cellular Phosphorylation Assay (ELISA-based)
This assay measures the phosphorylation of the direct substrate of STK-X within a cellular context.[9][10][11][12]
Materials:
-
A human cell line that endogenously expresses STK-X (e.g., a cancer cell line where the STK-X pathway is active).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Compound A.
-
Lysis buffer.
-
ELISA plate pre-coated with a capture antibody for the STK-X substrate.
-
Detection antibody: a primary antibody specific for the phosphorylated form of the substrate, and a secondary HRP-conjugated antibody.
-
TMB substrate.
-
Stop solution.
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound A for 2-4 hours.
-
Lyse the cells directly in the wells.
-
Transfer the cell lysates to the pre-coated ELISA plate and incubate to allow the substrate to bind to the capture antibody.
-
Wash the plate and add the phospho-specific primary detection antibody.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate. A color change will indicate the presence of the phosphorylated substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Determine the cellular IC₅₀ value for the inhibition of substrate phosphorylation.
Causality behind choices:
-
Cell-based format: This is a crucial step to bridge the gap between biochemical potency and cellular efficacy, as it accounts for factors like cell permeability and stability.[9][12][13]
-
Direct measurement of phosphorylation: This provides direct evidence of target engagement and inhibition in a physiological context.[11][13]
Tier 3: Preliminary ADME-Tox Profiling
Objective: To assess the drug-like properties of Compound A at an early stage.
Methodology: A Suite of In Vitro Assays
A panel of standard assays should be run to identify potential liabilities early in the discovery process.[14][15][16][17][18]
| Assay | Purpose |
| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes (microsomes or hepatocytes).[15] |
| Plasma Stability | To determine the compound's stability in plasma.[14] |
| CYP450 Inhibition | To identify potential drug-drug interactions by measuring inhibition of major cytochrome P450 isoforms.[16] |
| Aqueous Solubility | To measure the compound's solubility, which can impact absorption. |
| Cell Permeability (e.g., PAMPA) | To predict passive absorption across the intestinal barrier.[15] |
| Cytotoxicity | To assess general toxicity in a standard cell line (e.g., HepG2).[17] |
Protocols for these assays are well-established and can be outsourced to specialized CROs or performed in-house if the capabilities exist. The results of these assays will guide the structure-activity relationship (SAR) studies during lead optimization.
Concluding Remarks
This document provides a structured and scientifically-grounded framework for the initial evaluation of this compound as a potential drug candidate. By adopting a tiered approach, from broad biochemical screening to more specific cell-based and ADME-Tox assays, researchers can efficiently and cost-effectively determine the therapeutic potential of this novel nicotinonitrile derivative. The provided protocols are based on established and robust methodologies within the field of drug discovery.
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Synthesis of Bioactive Derivatives from 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile: A Practical Guide for Medicinal Chemists
Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold
The nicotinonitrile framework, particularly when incorporated into a 2-pyridone ring system, represents a privileged scaffold in medicinal chemistry. These structures are integral to a wide array of biologically active molecules, demonstrating a remarkable breadth of therapeutic potential.[1][2] Derivatives have shown significant promise as anticancer,[2] antiviral (including activity against Hepatitis B virus and SARS-CoV-2 main protease),[3][4][5] and neuroprotective agents.[6] The inherent ability of the 2-pyridone moiety to act as a bioisostere for various functional groups, coupled with its capacity to engage in crucial hydrogen bonding interactions, makes it an attractive starting point for the design of novel therapeutics.
This guide provides a comprehensive overview of the synthesis of novel derivatives from a highly functionalized starting material: 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile . We will delve into the strategic considerations for achieving regioselective alkylation at either the exocyclic oxygen or the ring nitrogen, providing detailed, field-tested protocols for both transformations. The causality behind experimental choices will be thoroughly explained, ensuring that researchers can not only replicate these procedures but also adapt them for their specific drug discovery programs.
Strategic Considerations: N-Alkylation versus O-Alkylation
The tautomeric nature of 2-hydroxy-nicotinonitriles presents a key synthetic challenge: the selective alkylation of the oxygen versus the nitrogen atom. The outcome of this competition is influenced by several factors, including the choice of base, solvent, and alkylating agent.
-
O-Alkylation (Williamson Ether Synthesis): This classic method typically involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. To favor O-alkylation, polar aprotic solvents like DMF or acetone are commonly employed in the presence of a moderately strong base such as potassium carbonate.[7]
-
N-Alkylation (Mitsunobu Reaction and other methods): Achieving selective N-alkylation often requires conditions that either suppress the reactivity of the oxygen or proceed through a mechanism that inherently favors nitrogen as the nucleophile. The Mitsunobu reaction, which utilizes triphenylphosphine and an azodicarboxylate, is a powerful tool for this purpose, proceeding with a clean inversion of stereochemistry at the alcohol carbon.[8][9][10] The choice of solvent can also play a critical role in directing the regioselectivity of alkylation.
Synthetic Pathways and Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of O-alkylated and N-alkylated derivatives of this compound.
Diagram: Synthetic Routes from this compound
Caption: Key synthetic transformations of the starting material.
Part 1: O-Alkylation via Williamson Ether Synthesis
This protocol details the synthesis of 2-alkoxy-4-methoxymethyl-6-methylnicotinonitrile derivatives.
Experimental Protocol: O-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration of ~0.2 M). Add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate. Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-alkoxy-4-methoxymethyl-6-methylnicotinonitrile derivative.
Data Summary: O-Alkylated Derivatives
| Derivative (R-group) | Alkylating Agent | Yield (%) | ¹H NMR (CDCl₃, δ ppm) - Key Signals | ¹³C NMR (CDCl₃, δ ppm) - Key Signals |
| Methyl | Methyl Iodide | 85-95 | ~4.0 (s, 3H, OCH₃), ~4.5 (s, 2H, CH₂OCH₃), ~3.4 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃) | ~160 (C=O), ~158 (C-OR), ~115 (CN), ~68 (CH₂OCH₃), ~58 (OCH₃), ~53 (OCH₃), ~20 (CH₃) |
| Ethyl | Ethyl Bromide | 80-90 | ~4.4 (q, 2H, OCH₂CH₃), ~1.4 (t, 3H, OCH₂CH₃), ~4.5 (s, 2H, CH₂OCH₃), ~3.4 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃) | ~160 (C=O), ~157 (C-OR), ~115 (CN), ~68 (CH₂OCH₃), ~62 (OCH₂CH₃), ~58 (OCH₃), ~20 (CH₃), ~14 (OCH₂CH₃) |
| Benzyl | Benzyl Bromide | 88-98 | ~7.3-7.5 (m, 5H, Ar-H), ~5.4 (s, 2H, OCH₂Ph), ~4.5 (s, 2H, CH₂OCH₃), ~3.4 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃) | ~160 (C=O), ~157 (C-OR), ~136 (Ar-C), ~128-129 (Ar-CH), ~115 (CN), ~70 (OCH₂Ph), ~68 (CH₂OCH₃), ~58 (OCH₃), ~20 (CH₃) |
Note: The NMR chemical shifts are predicted based on analogous structures and may vary slightly.
Part 2: N-Alkylation via Mitsunobu Reaction
This protocol outlines the synthesis of 1-alkyl-4-methoxymethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.
Experimental Protocol: N-Alkylation
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the corresponding alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the reactants (concentration of ~0.1 M).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise to the stirring solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 1-alkyl-4-methoxymethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.
Data Summary: N-Alkylated Derivatives
| Derivative (R-group) | Alcohol | Yield (%) | ¹H NMR (CDCl₃, δ ppm) - Key Signals | ¹³C NMR (CDCl₃, δ ppm) - Key Signals |
| Methyl | Methanol | 70-80 | ~3.6 (s, 3H, NCH₃), ~4.5 (s, 2H, CH₂OCH₃), ~3.4 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃) | ~160 (C=O), ~150 (C6), ~148 (C4), ~115 (CN), ~105 (C5), ~95 (C3), ~68 (CH₂OCH₃), ~58 (OCH₃), ~35 (NCH₃), ~19 (CH₃) |
| Ethyl | Ethanol | 65-75 | ~4.0 (q, 2H, NCH₂CH₃), ~1.3 (t, 3H, NCH₂CH₃), ~4.5 (s, 2H, CH₂OCH₃), ~3.4 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃) | ~160 (C=O), ~150 (C6), ~148 (C4), ~115 (CN), ~105 (C5), ~95 (C3), ~68 (CH₂OCH₃), ~58 (OCH₃), ~43 (NCH₂CH₃), ~19 (CH₃), ~14 (NCH₂CH₃) |
| Benzyl | Benzyl Alcohol | 75-85 | ~7.2-7.4 (m, 5H, Ar-H), ~5.3 (s, 2H, NCH₂Ph), ~4.5 (s, 2H, CH₂OCH₃), ~3.4 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃) | ~160 (C=O), ~150 (C6), ~148 (C4), ~136 (Ar-C), ~127-129 (Ar-CH), ~115 (CN), ~105 (C5), ~95 (C3), ~68 (CH₂OCH₃), ~58 (OCH₃), ~50 (NCH₂Ph), ~19 (CH₃) |
Note: The NMR chemical shifts are predicted based on analogous structures and may vary slightly.
Workflow and Logic Diagrams
Diagram: General Experimental Workflow
Caption: A generalized workflow for synthesis and purification.
Conclusion and Future Directions
The protocols detailed in this guide provide robust and reproducible methods for the selective synthesis of O- and N-alkylated derivatives of this compound. By understanding the underlying principles of regioselectivity, researchers can effectively generate diverse libraries of novel compounds for biological screening. The promising activities already associated with the nicotinonitrile and 2-pyridone scaffolds suggest that these new derivatives are excellent candidates for further investigation in anticancer, antiviral, and neurodegenerative disease research. Future work should focus on expanding the diversity of the alkyl substituents and conducting thorough structure-activity relationship (SAR) studies to identify lead compounds for further development.
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Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. PubMed. [Link]
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Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Springer. [Link]
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Neuroprotective effects of novel nitrones: In vitro and in silico studies. PubMed. [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
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Williamson Ether Synthesis. University of Richmond. [Link]
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Experiment 06 Williamson Ether Synthesis. University of Massachusetts Lowell. [Link]
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A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]
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A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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- 9. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
Welcome to our dedicated technical support center for the synthesis of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and ultimately improve your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently address challenges in your experimental work.
Introduction to the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route involves three key stages:
-
Knoevenagel Condensation: Formation of a 2-hydroxy-4,6-dimethylnicotinonitrile precursor.
-
Chlorination: Conversion of the 2-hydroxy group to a 2-chloro intermediate, 2-chloro-4-methoxymethyl-6-methylnicotinonitrile.
-
Hydrolysis: Transformation of the 2-chloro intermediate to the final product, this compound.
This guide is structured to address potential issues at each of these critical stages.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Guide: A Step-by-Step Approach
Stage 1: Knoevenagel Condensation
The Knoevenagel condensation is a crucial first step for forming the pyridine ring of the nicotinonitrile core.[1][2][3] Success in this stage is highly dependent on the choice of catalyst, solvent, and the effective removal of water.
Q1: My Knoevenagel condensation is showing low conversion rates and poor yield. What are the likely causes and how can I improve it?
A1: Low conversion in a Knoevenagel condensation can often be traced back to several key factors. Here’s a breakdown of potential issues and their solutions:
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases like piperidine or ammonium acetate are commonly used.[1]
-
Troubleshooting:
-
Catalyst Screening: If using piperidine, consider screening other catalysts like pyridine or triethylamine. For a greener approach, ammonium acetate can be effective.[1]
-
Catalyst Loading: Ensure the correct molar ratio of the catalyst is used. Typically, 5-10 mol% is a good starting point.
-
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Troubleshooting:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in 10°C increments. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid byproduct formation at higher temperatures.
-
-
-
Water Inhibition: The Knoevenagel condensation produces water, which can reverse the reaction.[1]
-
Troubleshooting:
-
Azeotropic Removal: If your solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to continuously remove water and drive the reaction forward.[1]
-
-
-
Impure Reactants: The purity of your starting materials, especially the aldehyde or ketone, is paramount.
-
Troubleshooting:
-
Reactant Purification: Purify starting materials by distillation or recrystallization before use.
-
-
| Parameter | Recommendation | Rationale |
| Catalyst | Piperidine, Pyridine, or Ammonium Acetate | Weak bases are effective in promoting the condensation without causing self-condensation of the carbonyl compound.[1][2] |
| Solvent | Toluene, Ethanol, or a polar aprotic solvent | The choice of solvent can significantly influence reaction kinetics. Toluene allows for azeotropic water removal.[1] |
| Temperature | Room temperature to reflux | The optimal temperature will depend on the specific substrates and catalyst used. |
| Water Removal | Dean-Stark apparatus (for azeotropic removal) | Continuous removal of water shifts the equilibrium towards the product, increasing the yield.[1] |
Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)
The conversion of the 2-hydroxypyridine to a 2-chloropyridine is a standard transformation, often employing phosphorus oxychloride (POCl₃).[4][5] This step can be challenging due to the corrosive and reactive nature of POCl₃.
Q2: My chlorination reaction with POCl₃ is incomplete and I'm observing significant byproduct formation. What could be going wrong?
A2: Incomplete chlorination and the formation of byproducts are common issues. Here are some troubleshooting strategies:
-
Insufficient Reagent: The amount of POCl₃ is critical.
-
Troubleshooting:
-
Molar Ratio: While traditionally a large excess of POCl₃ is used, modern methods advocate for using it in equimolar amounts or a slight excess in a sealed reactor to improve safety and reduce waste.[4][6]
-
Addition of PCl₅: In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be a more robust chlorinating agent.[7]
-
-
-
Reaction Temperature and Time: The reaction may require elevated temperatures to proceed to completion.
-
Troubleshooting:
-
Controlled Heating: Heat the reaction mixture to reflux (typically around 100-110°C) and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
-
-
Presence of Water: Any moisture in the reaction will decompose POCl₃, reducing its effectiveness and leading to side reactions.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully to avoid decomposition of the product.
-
Troubleshooting:
-
Controlled Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the remaining POCl₃ to phosphoric acid.
-
pH Adjustment: Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 8-9 before extraction.[4]
-
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Purification of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
Welcome to the technical support center for the purification of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (CAS No. 6339-38-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the purification of this key intermediate. The information herein is synthesized from established principles of organic chemistry and extensive field experience with related heterocyclic compounds.
I. Compound Profile and Purification Strategy Overview
This compound is a substituted pyridine derivative featuring a polar hydroxypyridine core, a nitrile group, and a methoxymethyl ether. This combination of functional groups dictates its solubility and chromatographic behavior, making purification a nuanced process. The primary purification challenges often stem from the removal of starting materials, reaction byproducts, and isomers.
A multi-step purification strategy is often most effective, typically involving an initial crystallization followed by column chromatography for removal of closely related impurities. Purity assessment is critical at each stage to guide the process.
Caption: General purification workflow for this compound.
II. Frequently Asked Questions (FAQs)
Recrystallization
Q1: What is the best solvent system for the recrystallization of this compound?
A1: The polarity of this molecule, driven by the 2-hydroxypyridine tautomer (2-pyridone), suggests that polar protic and aprotic solvents will be most effective. A successful recrystallization relies on the principle that the compound is highly soluble in a hot solvent but sparingly soluble at cooler temperatures.[1]
A systematic approach to solvent screening is recommended.[2] Start with single solvents and, if necessary, move to binary solvent systems.
| Solvent/System | Rationale & Expected Outcome |
| Ethanol or Isopropanol | The hydroxyl group should provide good solubility at elevated temperatures. Cooling should induce crystallization. |
| Acetonitrile | A polar aprotic solvent that can be effective. Its lower boiling point compared to alcohols can be advantageous for drying. |
| Ethanol/Water | A binary system where water acts as an anti-solvent. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and then cool slowly.[3] |
| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate and add hexane as the anti-solvent. This is a good option for removing more polar impurities that remain in the ethyl acetate. |
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent mixture. This is a common issue with moderately polar compounds, especially if significant impurities are present.
-
Re-heat and Add More Solvent: The most straightforward solution is to re-heat the mixture to dissolve the oil, then add a small amount of the primary (more soluble) solvent to reduce the supersaturation.[4]
-
Slow Cooling: Ensure the solution cools as slowly as possible. A heated oil bath or a Dewar flask can be used to slow the rate of cooling, providing more time for crystal nucleation.[1][4]
-
Scratching/Seeding: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.[4][5] If available, adding a seed crystal of the pure compound is highly effective.
Column Chromatography
Q3: What stationary and mobile phases are recommended for the column chromatography of this compound?
A3: Given the polar nature of this compound, normal-phase chromatography is the most common and effective approach.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the preferred stationary phase. Its polar surface will interact with the hydroxypyridine moiety.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.[6] A good starting point is a mixture of Hexane/Ethyl Acetate or Dichloromethane/Methanol .
-
Initial Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should provide a retention factor (Rf) of approximately 0.3 for the target compound.[7]
-
Gradient Elution: Start with a lower polarity mixture (e.g., 70:30 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (e.g., to 50:50 or by adding a small percentage of methanol). This will first elute non-polar impurities, followed by your target compound, and finally any highly polar baseline impurities.
-
Q4: I'm observing significant peak tailing for my compound during HPLC analysis and column chromatography. How can I improve the peak shape?
A4: Peak tailing for basic compounds like pyridines on silica-based columns is often caused by strong, non-ideal interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[8]
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. For column chromatography, adding 0.1-1% triethylamine (TEA) to the mobile phase can effectively mask the active silanol sites, leading to more symmetrical peaks.[8] For reverse-phase HPLC, using a mobile phase with a low pH (e.g., 0.1% formic or acetic acid) can protonate the pyridine, which can sometimes improve peak shape on appropriate columns.[8]
-
Column Choice (HPLC): For analytical and preparative HPLC, using a modern, end-capped C18 column or a column specifically designed for the analysis of basic compounds can significantly reduce tailing.[9]
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. columbia.edu [columbia.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
stability issues with 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile in solution
Welcome to the technical support center for 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As Senior Application Scientists, we've compiled this information to help you navigate common challenges and ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Question: My compound, this compound, is showing variable or reduced efficacy in my cell-based assays. Could this be a stability issue?
Answer: Yes, inconsistent results are often an indicator of compound instability in your assay medium. This compound, being a substituted hydroxypyridine, can be susceptible to degradation under certain conditions. The hydroxypyridine core can be sensitive to pH and oxidation, while the nitrile group can undergo hydrolysis.[1]
Troubleshooting Steps:
-
Fresh Stock Preparation: Always prepare fresh solutions of the compound immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
pH of Assay Medium: The stability of pyridinol compounds can be pH-dependent. If your assay medium is significantly acidic or basic, it could be promoting degradation. Consider measuring the pH of your final assay medium after the addition of all components.
-
Solvent Selection: Ensure the solvent used to dissolve the compound is pure and appropriate for your experimental system. While DMSO is common, its quality can vary. Use anhydrous, high-purity DMSO.
-
Light Exposure: Protect your solutions from light, as some pyridine derivatives can be light-sensitive. Use amber vials or cover your plates and tubes with foil.
-
Purity Confirmation: Before extensive experimentation, it's crucial to confirm the purity of your starting material.
Issue 2: Visible changes in the solution, such as color change or precipitation.
Question: I've noticed my stock solution of this compound has turned slightly yellow and/or a precipitate has formed. What could be the cause?
Answer: A color change or precipitation is a strong indication of chemical degradation or poor solubility. Substituted pyridines can be prone to oxidation, which can lead to colored byproducts. Precipitation suggests that the compound or its degradation products are not fully soluble in the chosen solvent at that concentration and temperature.
Troubleshooting Steps:
-
Assess Solubility: Determine the solubility of the compound in your chosen solvent. You may be preparing a supersaturated solution which is prone to precipitation over time.
-
Solvent Choice: If solubility is an issue, consider alternative solvents. However, always check for solvent compatibility with your downstream application.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to air and moisture. Pyridine-containing compounds should be stored in a cool, dry, and well-ventilated area away from ignition sources.[2][3][4][5][6]
-
Inert Atmosphere: For long-term storage of sensitive compounds, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 3: Unexpected peaks in analytical chromatography (HPLC, LC-MS).
Question: When I analyze my sample containing this compound by HPLC, I see additional peaks that were not present in the initial analysis of the solid compound. Why is this happening?
Answer: The appearance of new peaks strongly suggests that the compound is degrading in your analytical sample solution. The nitrile group in nicotinonitrile derivatives is susceptible to hydrolysis, which would result in the formation of an amide and subsequently a carboxylic acid, each of which would have a different retention time in reverse-phase HPLC.[1]
Potential Degradation Pathways:
-
Hydrolysis of the Nitrile Group: The cyano (-CN) group can be hydrolyzed to a carboxamide (-CONH2) or a carboxylic acid (-COOH) group, especially in the presence of acid or base.
-
Oxidation of the Pyridine Ring: The electron-rich hydroxypyridine ring can be susceptible to oxidation, leading to various oxidized species.
-
Cleavage of the Methoxymethyl Group: Under harsh acidic conditions, the ether linkage of the methoxymethyl group could potentially be cleaved.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical results.
Experimental Protocols
Protocol 1: Stability Assessment in Aqueous Buffer
This protocol provides a framework to assess the stability of this compound in a buffered solution over time.
Materials:
-
This compound
-
High-purity DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4). The final DMSO concentration should be 1% or less.
-
Immediately after preparation (T=0), take an aliquot and analyze it by HPLC or LC-MS to determine the initial purity.
-
Incubate the remaining solution at 37°C.
-
At various time points (e.g., 1, 4, 8, 24, and 48 hours), take aliquots and analyze by HPLC or LC-MS.
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
Data Presentation:
| Time (hours) | % Parent Compound Remaining |
| 0 | 100 |
| 1 | 98.5 |
| 4 | 95.2 |
| 8 | 90.1 |
| 24 | 75.6 |
| 48 | 58.3 |
| Hypothetical data for illustrative purposes. |
Protocol 2: Purity Analysis by Reverse-Phase HPLC
This method can be used to determine the purity of your compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Solvent: 50:50 mixture of water and acetonitrile
Procedure:
-
Prepare a 1 mg/mL solution of the compound in the solvent.
-
Set the HPLC method with a suitable gradient (e.g., 5% to 95% B over 20 minutes).
-
Set the flow rate to 1.0 mL/minute.
-
Set the UV detection wavelength based on the UV absorbance spectrum of the compound (a wavelength of ~254 nm is a common starting point for aromatic compounds).
-
Inject 10 µL of the sample.
-
Calculate purity based on the area percentage of the main peak.[7]
General Recommendations for Handling and Storage
-
Storage of Solid Compound: Store the solid material in a tightly sealed container in a cool, dry place, protected from light.[8]
-
Solution Storage: For short-term storage, keep solutions at 4°C. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling the compound.[5]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[2][4]
By following these guidelines and troubleshooting steps, you can minimize stability-related issues and ensure the reliability and reproducibility of your experimental results.
References
- The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innov
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Deriv
- Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine.
- Hydrazine - Wikipedia.
- Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. Frontiers in Microbiology.
- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.
- A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
- Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie.
- Pyridine - Apollo Scientific.
- Safety Data Sheet for Pyridine. The University of Iowa.
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
- PYRIDINE FOR SYNTHESIS - Loba Chemie.
- CAS 1354528-16-7 | 2-Hydroxy-4-methoxy-6-methylnicotinonitrile - Synblock.
- Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Compar
Sources
- 1. nbinno.com [nbinno.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. lobachemie.com [lobachemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 1354528-16-7 | 2-Hydroxy-4-methoxy-6-methylnicotinonitrile - Synblock [synblock.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility issues with 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile. By integrating fundamental physicochemical principles with practical, field-proven methodologies, this guide offers a structured approach to troubleshooting and overcoming solubility limitations. This document is structured in a user-friendly question-and-answer format to directly address specific experimental challenges.
Part 1: Understanding the Molecule - Physicochemical Profile
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective solubilization strategies.
Question: What are the key physicochemical properties of this compound that influence its solubility?
Answer: The solubility of this compound is primarily governed by its molecular structure, which dictates its polarity, ionization potential (pKa), and lipophilicity (LogP).
-
Structure: The molecule possesses both hydrogen bond donors (the hydroxyl group and the secondary amine in the pyridone tautomer) and acceptors (the nitrile, hydroxyl, and methoxy groups), suggesting potential for interaction with polar solvents. The presence of a methyl and a methoxymethyl group contributes to its lipophilic character.
-
Tautomerism: This compound exists in tautomeric equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms. The 2-pyridone form is generally favored in polar solvents, which can influence its solubility behavior.[1][2]
-
Predicted Physicochemical Properties: To provide a quantitative basis for our troubleshooting guide, we have utilized computational models to predict the pKa and LogP values. These predictions are essential for developing targeted solubilization strategies.
| Property | Predicted Value | Implication for Solubility |
| Acidic pKa | ~ 1.5 - 2.5 | The pyridinium nitrogen is weakly acidic. At pH values below this pKa, the molecule will be protonated and positively charged, which can increase aqueous solubility. |
| Basic pKa | ~ 9.0 - 10.0 | The hydroxyl group is weakly basic. At pH values above this pKa, the molecule will be deprotonated and negatively charged, which can significantly increase aqueous solubility. |
| LogP | ~ 1.5 - 2.0 | The positive LogP value indicates a degree of lipophilicity, suggesting that the compound will have some solubility in organic solvents but may be poorly soluble in water. |
Disclaimer: These values are computationally predicted and should be experimentally verified. However, they provide a strong foundation for initial experimental design.
Part 2: Troubleshooting Guide & FAQs
This section is designed to provide direct answers and actionable advice for common solubility challenges encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my compound crashing out of solution when I add it to my aqueous buffer?
A1: This is a classic sign of poor aqueous solubility. The predicted LogP of ~1.5-2.0 suggests that this compound is lipophilic and will have limited solubility in neutral aqueous solutions. The intermolecular forces between the compound molecules are likely stronger than the interactions with water molecules, leading to precipitation.
Q2: I'm seeing inconsistent results in my biological assays. Could this be related to solubility?
A2: Absolutely. Poor solubility can lead to the formation of aggregates or precipitation of the compound in your assay medium, resulting in an underestimation of its true potency and causing high variability between experiments. Ensuring your compound is fully dissolved at the desired concentration is critical for reliable and reproducible data.
Q3: Can I just add more DMSO to my stock solution to increase the concentration?
A3: While increasing the DMSO concentration in your stock solution might dissolve more of the compound, it's crucial to consider the final concentration of DMSO in your assay. High concentrations of DMSO can be toxic to cells and may interfere with your experimental results. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
Troubleshooting Flowchart
For a systematic approach to addressing solubility issues, please refer to the following workflow:
Caption: A stepwise approach to troubleshooting solubility.
Part 3: Experimental Protocols for Solubility Enhancement
This section provides detailed, step-by-step methodologies for key experiments aimed at improving the solubility of this compound.
pH Modification
Rationale: Based on the predicted pKa values, the solubility of this compound can be significantly influenced by the pH of the aqueous medium. At a pH above the basic pKa (~9.0-10.0), the hydroxyl group will deprotonate, forming a more soluble anionic species. Conversely, at a pH below the acidic pKa (~1.5-2.5), the pyridine nitrogen will be protonated, forming a more soluble cationic species. The effect of pH on solubility is a well-established principle.[2][3][4]
Experimental Protocol: pH-Solubility Profile Determination
-
Prepare a series of buffers: Prepare a range of buffers covering a pH spectrum from 2 to 12 (e.g., citrate, phosphate, borate buffers).
-
Add excess compound: To a known volume of each buffer (e.g., 1 mL), add an excess amount of this compound (enough so that undissolved solid remains).
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The shake-flask method is a standard approach for solubility determination.[5][6]
-
Separate solid from supernatant: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant.
-
Quantify dissolved compound: Analyze the concentration of the compound in the supernatant using a suitable analytical method such as HPLC-UV or UV-Vis spectroscopy.[7][8]
-
Plot the data: Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding pH to generate a pH-solubility profile.
Expected Outcome: You should observe a "U" shaped curve, with the lowest solubility around the isoelectric point and significantly higher solubility at both low and high pH values.
Co-solvency
Rationale: Co-solvents are organic solvents that are miscible with water and can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[9][10] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Experimental Protocol: Co-solvent Solubility Screen
-
Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, N-Methyl-2-pyrrolidone (NMP)).
-
Prepare co-solvent mixtures: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v in water or a suitable buffer).
-
Determine solubility: Using the shake-flask method described in section 3.1, determine the solubility of this compound in each co-solvent mixture.
-
Analyze the results: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.
Data Presentation: Example Co-solvent Solubility Data
| Co-solvent | 10% (v/v) Solubility (µg/mL) | 20% (v/v) Solubility (µg/mL) | 30% (v/v) Solubility (µg/mL) | 40% (v/v) Solubility (µg/mL) |
| Ethanol | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Propylene Glycol | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| PEG 400 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Complexation with Cyclodextrins
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic portion of the guest molecule and increasing its apparent aqueous solubility.[11][12]
Experimental Protocol: Cyclodextrin Complexation Study
-
Select cyclodextrins: Choose a variety of cyclodextrins, such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Prepare cyclodextrin solutions: Prepare aqueous solutions of each cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Determine solubility: Using the shake-flask method, determine the solubility of this compound in each cyclodextrin solution.
-
Construct a phase solubility diagram: Plot the solubility of the compound as a function of the cyclodextrin concentration. The shape of the curve can provide information about the stoichiometry and stability of the inclusion complex.
Caption: Formation of an inclusion complex to enhance solubility.
Solid Dispersions
Rationale: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer. This can enhance the dissolution rate and apparent solubility by reducing the particle size of the drug to a molecular level and improving its wettability.[1][9]
Experimental Protocol: Preparation and Evaluation of a Solid Dispersion
-
Select a carrier: Choose a suitable hydrophilic polymer such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or hydroxypropyl methylcellulose (HPMC).[9]
-
Prepare the solid dispersion:
-
Solvent Evaporation Method: Dissolve both this compound and the carrier in a common volatile solvent. Evaporate the solvent under vacuum to obtain a solid mass.
-
Melting Method: Heat the carrier until it melts. Disperse the compound in the molten carrier with stirring. Cool the mixture rapidly to solidify.
-
-
Characterize the solid dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.
-
Evaluate dissolution: Perform dissolution studies on the solid dispersion and compare the dissolution profile to that of the pure compound.
Part 4: Conclusion and Further Considerations
Overcoming the solubility challenges of this compound is a critical step in enabling its further development. This guide provides a systematic approach, starting from understanding the molecule's physicochemical properties to applying targeted solubilization strategies. It is important to note that the optimal solubilization strategy will depend on the specific application, whether it be for in vitro screening, in vivo studies, or final drug product formulation. For more complex solubility issues, advanced formulation strategies such as the use of surfactants, lipid-based formulations, or nanosuspensions may be required.[13][14]
References
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. (2012). National Center for Biotechnology Information. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). MDPI. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (2011). National Center for Biotechnology Information. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2023). Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available from: [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. (2012). ResearchGate. Available from: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. (2017). Available from: [Link]
-
pH and Solubility - AP Chem | Fiveable. (n.d.). Available from: [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019). Available from: [Link]
-
Determination of solubility by gravimetric method: A brief review. (2022). National Journal of Pharmaceutical Sciences. Available from: [Link]
-
How does pH affect solubility? - askIITians. (n.d.). Available from: [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Available from: [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. (2019). ResearchGate. Available from: [Link]
-
solubility experimental methods.pptx - Slideshare. (2018). Available from: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 3. acdlabs.com [acdlabs.com]
- 4. omnicalculator.com [omnicalculator.com]
- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 6. pKa Prediction | Rowan [rowansci.com]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 10. chemaxon.com [chemaxon.com]
- 11. researchgate.net [researchgate.net]
- 12. logp-value-predictor.streamlit.app [logp-value-predictor.streamlit.app]
- 13. acdlabs.com [acdlabs.com]
- 14. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (CAS 6339-38-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction conditions, and troubleshoot common experimental challenges. Our approach is grounded in established chemical principles and extensive laboratory experience to ensure you can achieve reliable and high-yield results.
Frequently Asked Questions (FAQs) & Optimization Strategies
This section addresses the most common questions and challenges encountered during the synthesis. We provide not just solutions, but the underlying chemical reasoning to empower your experimental design.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield in this multi-component condensation and cyclization reaction is a frequent issue, typically stemming from one of three areas: suboptimal reaction conditions, inefficient cyclization, or product degradation.
-
Suboptimal Condensation: The initial Knoevenagel condensation between the β-ketoester (ethyl 4-methoxyacetoacetate) and the active methylene compound (cyanoacetamide) is base-catalyzed. If the base is too weak or used in stoichiometric amounts, the reaction may not go to completion. Conversely, a base that is too strong can promote self-condensation of the ketoester or other side reactions.
-
Inefficient Cyclization: The subsequent intramolecular cyclization to form the pyridone ring is the critical yield-determining step. This step is highly dependent on temperature. Insufficient heat can lead to incomplete reaction, leaving the uncyclized intermediate in the reaction mixture.
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials, particularly the ethyl 4-methoxyacetoacetate. The presence of impurities can inhibit the reaction. Precise stoichiometry is also critical; an excess of one reagent can push the reaction towards unwanted side products.
Our Recommendation: Start by verifying the purity of your reagents via NMR or GC-MS. We recommend a slight excess (1.1 equivalents) of cyanoacetamide. For the base, piperidine is often a good starting point due to its moderate basicity and role as a nucleophilic catalyst.
Q2: I'm observing a significant, unidentified byproduct. How can I characterize and eliminate it?
A2: The most probable byproduct is the uncyclized Michael adduct or a dimer resulting from intermolecular reactions.
-
Characterization: Use LC-MS to determine the molecular weight of the byproduct. If the mass corresponds to the sum of the starting materials, it is likely the uncyclized intermediate. A mass double that of the expected product (minus water) could indicate a dimer.
-
Causality & Elimination: Formation of the uncyclized intermediate is often due to insufficient reaction time or temperature during the cyclization step. We recommend extending the reflux time in increments of 2-3 hours. If dimerization is suspected, this points to an issue with reaction concentration. High concentrations can favor intermolecular reactions.
-
Workflow for Mitigation:
-
Dilute the reaction mixture by 25-50%.
-
Increase the reflux temperature by switching to a higher-boiling solvent like n-butanol or toluene (with a Dean-Stark trap to remove water). The removal of water is crucial as it drives the equilibrium towards the cyclized product, a principle derived from Le Châtelier's principle.
-
-
Q3: What is the optimal choice of base and solvent for this synthesis?
A3: The choice of base and solvent is interdependent and crucial for controlling the reaction pathway. The goal is to select a system that effectively catalyzes the condensation without promoting side reactions.
| Parameter | Recommendation | Rationale |
| Base | Piperidine, Sodium Ethoxide (NaOEt) | Piperidine: A secondary amine that acts as an excellent catalyst for Knoevenagel condensations, forming an intermediate iminium ion that is more reactive. It is generally mild and effective. NaOEt: A stronger base that can deprotonate cyanoacetamide effectively. Use with caution, as it can promote side reactions if not controlled. It is best used at lower temperatures. |
| Solvent | Ethanol, n-Butanol, Toluene | Ethanol: A good general-purpose protic solvent that solubilizes the starting materials and is suitable for reactions catalyzed by piperidine or NaOEt. n-Butanol: A higher-boiling alcohol that allows for higher reaction temperatures, which can be critical for driving the final cyclization and dehydration step to completion. Toluene: An aprotic solvent that, when used with a Dean-Stark trap, is highly effective at removing water, thereby pushing the reaction equilibrium towards the product. |
Expert Tip: A highly effective combination is piperidine in refluxing ethanol. For difficult-to-cyclize substrates, switching to n-butanol can significantly improve yields.
Q4: My final product is difficult to purify. What are the best practices for isolation and purification?
A4: The 2-hydroxy-nicotinonitrile product is a polar, often crystalline solid. Purification challenges usually arise from residual starting materials or polar byproducts.
-
Initial Isolation: After the reaction is complete, the product often precipitates upon cooling or acidification of the reaction mixture. The crude product can be isolated by filtration. Acidifying the cooled reaction mixture to pH 5-6 with acetic acid or dilute HCl will ensure the hydroxypyridine is in its neutral, less soluble form.
-
Recrystallization: This is the most effective method for purifying the final product. A mixed solvent system is often required. We have found that an Ethanol/Water or a DMF/Ethanol mixture works well. Dissolve the crude product in the minimum amount of the hot, better solvent (Ethanol or DMF) and slowly add the anti-solvent (Water or Ethanol, respectively) until turbidity is observed, then allow it to cool slowly.
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel can be used. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Dichloromethane/Methanol) and gradually increasing the polarity is recommended.
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| No reaction (TLC shows only starting materials) | 1. Inactive catalyst/base. 2. Reaction temperature too low. 3. Impure starting materials. | 1. Use fresh piperidine or a newly prepared NaOEt solution. 2. Ensure the reaction mixture is reaching the appropriate reflux temperature. 3. Verify the purity of ethyl 4-methoxyacetoacetate and cyanoacetamide. |
| Formation of a dark, tarry substance | 1. Reaction temperature is too high. 2. Base is too strong or used in excess. 3. Reaction time is excessively long. | 1. Reduce the reaction temperature; switch from reflux to a specific temperature (e.g., 80 °C). 2. Reduce the amount of base or switch from NaOEt to piperidine. 3. Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Product is an oil, fails to crystallize | 1. Presence of significant impurities. 2. Residual solvent. | 1. Attempt purification via column chromatography before recrystallization. 2. Ensure the product is thoroughly dried under high vacuum. Try triturating the oil with a non-polar solvent like diethyl ether or hexanes to induce crystallization. |
| Inconsistent yields between batches | 1. Variable reagent quality. 2. Inconsistent water content. 3. Poor temperature control. | 1. Use reagents from the same lot number if possible. 2. Use anhydrous solvents, especially for the NaOEt-catalyzed reaction. 3. Use an oil bath with a temperature controller for precise heating. |
Visualized Workflows and Mechanisms
General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: Proposed reaction pathway for the formation of the target molecule.
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis
This protocol describes a reliable method for the synthesis of this compound.
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (100 mL).
-
Addition of Reactants: Add ethyl 4-methoxyacetoacetate (10.0 g, 62.4 mmol), cyanoacetamide (5.75 g, 68.4 mmol, 1.1 eq), and piperidine (1.06 g, 12.5 mmol, 0.2 eq).
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Reaction: Heat the mixture to reflux (approx. 78-80 °C) using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Ethyl Acetate/Hexane). The reaction is typically complete within 6-8 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. A white or off-white precipitate should form. Cool the mixture further in an ice bath for 1 hour to maximize precipitation.
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Isolation: Collect the crude product by vacuum filtration, washing the solid with cold ethanol (2 x 20 mL).
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Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product as a white crystalline solid.
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Drying: Dry the purified product in a vacuum oven at 50 °C overnight. Expected yield: 70-80%.
Protocol 2: Reaction Monitoring by TLC
-
Plate: Use silica gel 60 F254 plates.
-
Mobile Phase: Ethyl Acetate/Hexane (7:3 v/v).
-
Spotting: Dissolve a small aliquot of the reaction mixture in ethanol and spot on the TLC plate alongside the starting materials.
-
Visualization: Visualize under UV light (254 nm). The product is typically a new, more polar spot (lower Rf) than the starting ketoester.
References
- Shamroukh, A., Kotb, E., & Sharaf, M. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. The Egyptian Journal of Chemistry.
-
Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]
- Iwai, K., et al. (2020). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Chemical and Pharmaceutical Bulletin.
-
Organic Syntheses. Nicotinonitrile Procedure. Organic Syntheses. [Link]
- Mitsubishi Chemical Corp. (1990). Method for producing 2-hydroxynicotinic acid derivative.
Technical Support Center: 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
Welcome to the technical support center for 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments. This resource is designed to provide insights based on established chemical principles of related molecular structures, as specific degradation pathway studies on this compound are not extensively available in current literature.
I. Understanding the Stability of this compound
This compound possesses several functional groups that can be susceptible to degradation under various experimental conditions. The primary sites for potential degradation are the nitrile group, the methyl and methoxymethyl substituents, and the pyridine ring itself. Understanding these potential pathways is crucial for experimental design, sample handling, and data interpretation.
II. Troubleshooting & FAQs
This section addresses common issues that may arise during the handling and analysis of this compound.
Sample Purity and Storage
Question 1: I'm seeing a new, more polar peak in my HPLC analysis of an aged sample of this compound that was stored in an aqueous buffer. What could this be?
Answer: The appearance of a new, more polar peak in your HPLC chromatogram suggests the formation of a degradation product. A likely cause is the hydrolysis of the nitrile group to either a carboxamide or a carboxylic acid. Both of these functional groups are more polar than the nitrile group, which would result in an earlier elution time on a reverse-phase HPLC column.
-
Plausible Degradation Products:
-
2-Hydroxy-4-methoxymethyl-6-methylnicotinamide
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2-Hydroxy-4-methoxymethyl-6-methylnicotinic acid
-
-
Causality: The hydrolysis of nitriles can be catalyzed by either acidic or alkaline conditions.[1] If your buffer has a pH outside of the neutral range, this could accelerate the degradation. The reaction proceeds in two stages, first forming the amide, which can then be further hydrolyzed to the carboxylic acid.[1]
-
Troubleshooting Steps:
-
Confirm the Identity: Use LC-MS to determine the mass of the new peak. The carboxamide will have a mass increase of 18 Da (addition of H₂O), and the carboxylic acid will have a mass increase of 18 Da from the amide (or 36 Da from the nitrile).
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pH Control: Ensure your samples are stored in a neutral buffer (pH 6-8) if possible. If your experimental conditions require acidic or basic solutions, prepare samples fresh and analyze them promptly.
-
Temperature Control: Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) to minimize the rate of hydrolysis.
-
Question 2: My sample of this compound has developed a yellowish color after being left on the benchtop. Is it still usable?
Answer: The development of a yellow color in a previously colorless sample is often an indication of degradation, potentially through oxidation or photodegradation. Pyridine and its derivatives can be susceptible to color changes upon degradation.[2] While the compound may not be completely degraded, the presence of impurities is likely.
-
Potential Causes:
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of pyridine-containing compounds.[3][4] This can lead to complex reaction pathways and the formation of colored impurities.
-
Oxidation: The pyridine ring nitrogen can be oxidized to an N-oxide, or the methyl group could be oxidized.[2]
-
-
Troubleshooting and Recommendations:
-
Protect from Light: Always store this compound in amber vials or otherwise protected from light.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Purity Check: Before use, re-analyze the discolored sample by HPLC or another suitable analytical method to assess its purity. If significant degradation has occurred, it is advisable to use a fresh, pure sample.
-
Analytical and Experimental Anomalies
Question 3: I am performing a reaction in the presence of a strong oxidizing agent and my starting material is being consumed, but I'm not getting my expected product. What could be happening to this compound?
Answer: Strong oxidizing agents can lead to several degradation pathways for this compound. Instead of your intended reaction, you may be observing oxidation of the pyridine ring or its substituents.
-
Likely Oxidation Sites:
-
Methyl Group: The methyl group at the 6-position is a prime candidate for oxidation, which could convert it to a carboxylic acid (2-hydroxy-4-methoxymethyl-6-carboxynicotinonitrile).[5]
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Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide.[2]
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Methoxymethyl Group: The methylene group of the methoxymethyl substituent could also be susceptible to oxidation.
-
-
Experimental Considerations:
-
Choice of Oxidant: If possible, select a milder or more specific oxidizing agent that will not react with the pyridine ring or its substituents.
-
Protecting Groups: In a synthetic context, you may need to protect the sensitive functional groups before carrying out the oxidation.
-
Analysis of Byproducts: Use techniques like LC-MS to identify the degradation products. This can provide valuable information about the reactivity of your starting material under the chosen conditions.
-
Question 4: I'm using this compound in a cell-based assay and am seeing unexpected toxicity or off-target effects. Could this be due to degradation?
Answer: Yes, degradation products can have different biological activities than the parent compound, potentially leading to unexpected results in biological assays.
-
Impact of Potential Degradants:
-
Hydrolysis Products: The corresponding carboxylic acid or amide may have different solubility, cell permeability, and target engagement profiles.
-
Oxidation Products: Oxidized metabolites could be more reactive or have different pharmacological properties.
-
Photodegradation Products: Products of photolysis could be reactive species that induce cellular stress or have unforeseen biological effects.
-
-
Best Practices for Biological Assays:
-
Fresh Sample Preparation: Always prepare solutions of this compound fresh from a solid sample of known purity.
-
Vehicle Controls: Ensure your vehicle controls are appropriate and that any observed effects are not due to the solvent or buffer components.
-
Stability in Media: Assess the stability of the compound in your cell culture media under the conditions of your experiment (e.g., temperature, CO₂ atmosphere, light exposure). You can do this by incubating the compound in the media for the duration of your experiment and then analyzing it by HPLC.
-
III. Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the chemistry of its functional groups.
Caption: Potential degradation pathways of this compound.
IV. Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring
This protocol provides a general starting point for the analysis of this compound. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for understanding the stability of a compound.[6]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
A comprehensive guide for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile.
This technical support guide provides in-depth information and practical advice for the safe and effective use of this compound in a laboratory setting. As a key intermediate in the synthesis of Vitamin B6 (Pyridoxine), understanding its properties is crucial for successful experimental outcomes.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich[1] |
| Synonyms | 3-Cyano-4-methoxymethyl-6-methyl-2-pyridone | - |
| CAS Number | 6339-38-4 | Sigma-Aldrich[1] |
| Molecular Formula | C9H10N2O2 | Sigma-Aldrich[1] |
| Molecular Weight | 178.19 g/mol | Sigma-Aldrich[1] |
| Physical Form | Likely a solid (based on related compounds) | - |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is critical to maintain the integrity of the compound. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and light to prevent degradation. For long-term storage, refrigeration is advisable.
Q2: What are the primary safety concerns when handling this compound?
-
Acute toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation: May cause skin and serious eye irritation.[2]
Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: In which solvents is this compound likely to be soluble?
A3: Based on its chemical structure, which includes both polar (hydroxyl, nitrile) and non-polar (methyl, methoxymethyl) groups, the compound is expected to be soluble in a range of common organic solvents. It is likely to have good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as alcohols such as ethanol and methanol. Its solubility in non-polar solvents like hexanes is expected to be limited. Experimental verification is always recommended.
Q4: How can I confirm the identity and purity of my sample?
A4: Standard analytical techniques can be used for identity and purity confirmation. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
It is important to note that some suppliers may not provide detailed analytical data for this compound, so independent verification is crucial.[1]
Troubleshooting Guide
This section addresses potential issues that may arise during experiments involving this compound.
Workflow for Troubleshooting Experimental Issues
Caption: A decision-making workflow for troubleshooting common experimental problems.
Q5: My reaction yield is consistently low. What could be the cause?
A5: Low reaction yields can stem from several factors:
-
Purity of Starting Material: As mentioned, the purity of this compound should be verified. Impurities can interfere with the reaction.
-
Reaction Conditions: The reaction conditions may not be optimal. Consider adjusting the temperature, reaction time, or catalyst concentration.
-
Reagent Stability: Ensure that all reagents are fresh and have been stored correctly. The target compound itself may degrade if not stored properly.
-
Incomplete Dissolution: If the compound is not fully dissolved, the reaction will be heterogeneous and may proceed slowly or incompletely.
Q6: I am observing an unexpected side product in my reaction. How can I identify and minimize it?
A6: The formation of side products can be due to the reactivity of the functional groups in this compound:
-
Hydroxyl Group Reactivity: The hydroxyl group can undergo O-alkylation or O-acylation if electrophilic reagents are present. Protecting this group may be necessary depending on the reaction conditions.
-
Nitrile Group Hydrolysis: In the presence of strong acids or bases, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.
-
Tautomerization: The 2-hydroxy pyridine moiety exists in equilibrium with its 2-pyridone tautomer. This can influence its reactivity.
To identify the side product, techniques like LC-MS or GC-MS are valuable. Once identified, reaction conditions can be modified to minimize its formation, for instance, by using milder reagents or a different solvent.
Q7: The compound seems to be degrading during my workup procedure. What precautions should I take?
A7: Degradation during workup is often caused by exposure to harsh conditions.
-
pH Sensitivity: Avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Temperature Sensitivity: During solvent evaporation, use a rotary evaporator at a moderate temperature to prevent thermal decomposition.
-
Oxidative Instability: While not definitively reported, consider performing the workup under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.
Experimental Protocols
Protocol 1: General Handling and Weighing
-
Preparation: Before handling, ensure you are in a well-ventilated chemical fume hood and are wearing appropriate PPE.
-
Equilibration: If stored in a refrigerator, allow the container to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: Use a clean, dry spatula to transfer the desired amount of the compound to a weighing vessel.
-
Cleaning: After weighing, securely close the container and clean any spills immediately.
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection: Choose a suitable solvent in which the compound is known to be soluble (e.g., DMF, DMSO).
-
Dissolution: In a volumetric flask, add the weighed compound. Add a portion of the solvent and swirl to dissolve. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Dilution: Once fully dissolved, add the remaining solvent to the mark.
-
Storage: Store the stock solution in a tightly sealed, light-protected container. If stored for an extended period, refrigeration may be necessary. Check for any precipitation before use.
References
-
PubChem. 2-Methoxy-4,6-dimethylnicotinonitrile. Available at: [Link]
-
ResearchGate. The synthesis of pyridoxine via 3‐cyano‐4‐ethoxymethyl‐6‐methyl‐2‐pyridinone. Available at: [Link]
Sources
interpreting unexpected results with 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
Welcome to the technical support guide for 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (CAS No. 6339-38-4). This document is intended for researchers, chemists, and drug development professionals who are working with this substituted cyanopyridine derivative. Here, we address common and unexpected issues that may arise during its synthesis, purification, characterization, and handling, providing in-depth explanations and actionable troubleshooting protocols.
Section 1: Synthesis & Purity Issues
FAQ 1.1: My reaction yield is consistently low, and TLC analysis shows multiple byproducts. What are the likely causes?
Low yields and the formation of multiple byproducts in the synthesis of substituted nicotinonitriles are common challenges. These issues often stem from the intrinsic reactivity of the starting materials and the specific reaction conditions employed.
Plausible Cause 1: Tautomerization of the 2-Hydroxypyridine Ring
A primary factor complicating reactions is the tautomeric equilibrium between the 2-hydroxy-pyridine (enol) form and the 2-pyridone (keto) form.[1][2][3] This equilibrium is highly sensitive to the solvent environment; polar solvents tend to favor the 2-pyridone form, while non-polar solvents favor the 2-hydroxypyridine form.[3][4] The presence of both tautomers can lead to multiple reaction pathways and the generation of undesired side products.
Plausible Cause 2: Competing Side Reactions
The synthesis of nicotinonitriles often involves base-catalyzed condensation reactions. Suboptimal reaction conditions, such as incorrect temperature, reaction time, or choice of base, can promote side reactions.[5] Common issues include:
-
Hydrolysis of the Nitrile Group: The cyano group (-CN) can be susceptible to hydrolysis under either strong acidic or basic conditions, especially at elevated temperatures, leading to the formation of the corresponding nicotinamide or nicotinic acid.[6][7][8]
-
Decomposition of Starting Materials or Product: The starting materials or the final product may be unstable under the reaction conditions, leading to degradation.[5]
Troubleshooting Workflow:
Sources
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
troubleshooting guide for 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile assays
Technical Support Center: 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
Welcome to the technical support resource for this compound (CAS No. 6339-38-4). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during experimental assays. Our goal is to ensure the integrity and reproducibility of your results through a deep understanding of this compound's properties and potential interactions.
Section 1: Compound Fundamentals & Safe Handling
Before initiating any assay, a thorough understanding of the compound's physical properties and safety requirements is paramount. Errors in preparation and handling are a primary source of experimental failure.
Compound Properties at a Glance
| Property | Value | Source(s) |
| CAS Number | 6339-38-4 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| Appearance | Solid / Powder | [2] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly sealed. | [3][4][5] |
Frequently Asked Questions: Preparation & Safety
Q1: What is the best solvent to use for dissolving this compound?
A1: The solubility of this compound is not extensively documented in publicly available literature. However, based on its structure—containing a polar hydroxyl group, a nitrile group, and a moderately nonpolar pyridine ring—a tiered approach to solubility testing is recommended. Start with common laboratory solvents:
-
DMSO (Dimethyl Sulfoxide): This is often the solvent of choice for initial stock solutions of novel compounds due to its high dissolving power for a wide range of organic molecules.
-
Methanol or Ethanol: These polar protic solvents may be effective, particularly with gentle heating.
-
Acetonitrile: A polar aprotic solvent commonly used in analytical chromatography.
Expert Tip: Always prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) and then perform serial dilutions into your aqueous assay buffer. This minimizes the final concentration of the organic solvent in your experiment, which can otherwise impact cell viability or enzyme activity. Note that some assays are sensitive to DMSO concentrations above 0.5-1%.
Q2: What are the critical safety precautions for handling nicotinonitrile compounds?
A2: Nicotinonitrile derivatives, as a class, require careful handling. While specific toxicity data for this exact compound is limited, general best practices for related chemicals should be strictly followed.[3][6]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[3][7]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6][8]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly.[3][8]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4] If on skin, wash with plenty of soap and water. If inhaled, move to fresh air.[6][7]
Section 2: General Assay Troubleshooting Workflow
Many experimental issues can be diagnosed and resolved by following a logical troubleshooting sequence. Before blaming the compound, it is essential to validate the assay system itself.
Logical Troubleshooting Flow
The following diagram illustrates a systematic approach to diagnosing common assay failures, such as weak signal, no signal, or high background.
Caption: General workflow for troubleshooting assay failures.
Frequently Asked Questions: General Issues
Q3: My assay shows no signal or a very weak signal across all wells, including the positive control. What's the likely cause?
A3: This pattern strongly suggests a systemic failure rather than an issue with your test compound.[9] The primary suspects are:
-
Reagent Failure: A critical reagent (e.g., enzyme, substrate, detection antibody) may be expired, degraded from improper storage, or was prepared incorrectly.[9][10]
-
Omission of a Key Reagent: Double-check your protocol to ensure all components were added in the correct order.[10]
-
Instrument Malfunction: Verify the settings on your plate reader, such as the excitation/emission wavelengths and filter sets.[11]
Q4: I'm observing high background noise in my assay, especially in the negative control wells. What should I investigate?
A4: High background can obscure real results and is often traced to issues of non-specific binding or contamination.[10]
-
Insufficient Washing: Ensure wash steps are performed thoroughly to remove unbound reagents. Check for clogged ports on automated plate washers.[10]
-
Over-concentration of Reagents: An excessively high concentration of a detection antibody or enzyme can lead to non-specific signal. Titrate these components to find the optimal concentration.[10]
-
Contaminated Buffers: Use fresh, sterile buffers to rule out microbial or chemical contamination.[10]
-
Extended Incubation Times: Reduce incubation times if they are exceeding the protocol's recommendations.[10]
Q5: My results are not reproducible between experiments. How can I improve consistency?
A5: Poor reproducibility is a common challenge that can often be rectified by tightening experimental technique.
-
Pipetting Technique: Ensure your pipettes are calibrated. When preparing serial dilutions, always use fresh tips and ensure complete mixing between steps.[11]
-
Reagent Preparation: Prepare a single master mix for all common reagents rather than adding them to individual wells. This minimizes well-to-well variability.[11]
-
Environmental Control: Maintain consistent incubation times and temperatures. Variations in temperature can significantly affect the rate of enzymatic reactions.[11]
-
Compound Stability: Ensure your compound is stable in the assay buffer for the duration of the experiment. You can test this by pre-incubating the compound in buffer for various times before adding it to the assay.
Section 3: In Vitro Cytotoxicity (MTT Assay) Protocol & Troubleshooting
Nicotinonitrile derivatives are frequently evaluated for their anticancer properties.[12][13] The MTT assay is a standard colorimetric method for assessing cell viability. Below is a representative protocol and a troubleshooting guide specific to this application.
Experimental Protocol: MTT Assay
This protocol provides a framework for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, HepG-2).
Caption: Standard workflow for an MTT cytotoxicity assay.
Troubleshooting MTT Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in replicate wells | Inconsistent cell seeding; Pipetting errors during treatment; Incomplete formazan solubilization. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for additions. After adding solubilizer, shake the plate gently for 10-15 minutes to ensure all crystals dissolve. |
| Vehicle control (DMSO) shows significant cell death | DMSO concentration is too high; Cell line is highly sensitive to DMSO. | Ensure the final DMSO concentration does not exceed 0.5%. If sensitivity persists, reduce the concentration further or explore alternative solvents. |
| Compound appears to enhance cell growth at low concentrations | This could be a true hormetic effect or an artifact. The compound may be interfering with the assay readout. | Interference Check: Run a cell-free version of the assay. Add your compound to media, followed by MTT and solubilizer, to see if it chemically reduces MTT or if its color interferes with the absorbance reading.[14] |
| No dose-dependent response observed | Compound is not cytotoxic at the tested concentrations; Compound has precipitated out of solution; Compound is not stable under assay conditions. | Expand the concentration range. Visually inspect the wells under a microscope for signs of compound precipitation. Test compound stability in media over 72 hours. |
Section 4: FAQs on Potential Assay Interferences
Compounds can interfere with assays through various mechanisms, leading to false positives or negatives.[15] Understanding these potential interactions is crucial for data interpretation.
Q6: Could the color of this compound interfere with colorimetric assays?
A6: Yes. If the compound itself absorbs light at or near the wavelength used for measurement, it can artificially inflate or decrease the reading.[14]
-
How to Check: Run a parallel experiment in a cell-free system. Prepare dilutions of your compound in the assay buffer, proceed with the assay steps (e.g., adding the final detection reagent), and measure the absorbance. Any significant reading is likely due to the compound's intrinsic color.
-
How to Mitigate: If interference is confirmed, you may need to use a different assay with an alternative detection method (e.g., fluorescence, luminescence) or subtract the background absorbance from the compound-only wells.
Q7: Can this compound's reactivity lead to false positives?
A7: Certain chemical moieties can be reactive, leading them to interact non-specifically with assay components, such as protein thiols.[15] These are often termed "Pan-Assay Interference Compounds" (PAINS). While the structure of this compound doesn't contain a classic PAINS alert, it's a good practice to be aware of this phenomenon.
-
How to Check: One common test is to see if the compound's activity is sensitive to the presence of a reducing agent like Dithiothreitol (DTT). If the addition of DTT significantly diminishes the compound's effect, it may indicate a thiol-reactive mechanism of interference.[15]
Q8: What if my compound is fluorescent? How does that affect my assays?
A8: If your compound is fluorescent, it will directly interfere with any fluorescence-based assays if its excitation/emission spectra overlap with that of the assay's fluorophore.
-
How to Check: Measure the fluorescence of your compound alone in the assay buffer using the same filter sets as your experiment.
-
How to Mitigate: Choose an assay with a non-fluorescent readout (e.g., colorimetric or luminescent). Alternatively, select a fluorescent dye for your assay that has a spectral profile distinct from your compound.
References
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AFG Bioscience LLC. (2016). Safety Data Sheet. Retrieved from [Link]
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Thermo Fisher Scientific. (2021). Safety Data Sheet. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Retrieved from [Link]
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El-Shehry, M. F., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8348. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1982). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
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Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. Retrieved from [Link]
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NIST. (n.d.). Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. Retrieved from [Link]
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Acta Chimica Slovenica. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]
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Hassan, H. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Molecules, 28(11), 4353. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-4,6-dimethylnicotinonitrile. Retrieved from [Link]
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Al-Otaibi, J. S., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(21), 7384. Retrieved from [Link]
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Ismail, A. A. (2012). Interferences in Immunoassay. Clinical Biochemistry, 45(1-2), 1-15. Retrieved from [Link]
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American Society of Health-System Pharmacists. (n.d.). Primer on Drug Interferences with Test Results. Retrieved from [Link]
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mzCloud. (n.d.). 2 Hydroxy 4 4 methoxyphenyl 6 phenylnicotinonitrile. Retrieved from [Link]
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Dahlin, J. L., et al. (2015). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 10(9), 1985-2000. Retrieved from [Link]
-
Armbruster, D. A., & Overcash, D. R. (2015). Interference Testing. The Clinical Biochemist Reviews, 36(3), 121-128. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]
- Google Patents. (n.d.). CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
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Mol-Instincts. (n.d.). 2-(cyanomethylthio)-4-(methoxymethyl)-6-methyl-nicotinonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-4-methylhexanenitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-4-methylpentanenitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-4-methoxy-4'-methylbenzophenone. Retrieved from [Link]
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ResearchGate. (2016). Synthesis, X-ray and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. Retrieved from [Link]
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- 1. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- [webbook.nist.gov]
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- 7. fishersci.com [fishersci.com]
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- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
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- 14. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
The Art of Molecular Tuning: A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile Analogs
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones for therapeutic innovation. The nicotinonitrile core, particularly in its 2-hydroxy (or 2-pyridone tautomeric) form, represents one such "privileged structure."[1][2] Its inherent ability to engage in crucial hydrogen bonding, coupled with its metabolic stability and tunable physicochemical properties, makes it a fertile ground for drug discovery.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of analogs based on the 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile scaffold, synthesizing insights from numerous studies on related compounds to provide a predictive framework for researchers in drug development.
While a dedicated, comprehensive study on the specific SAR of this compound is not extensively documented in public literature, by examining a wealth of research on analogous 2-pyridone and nicotinonitrile derivatives, we can construct a robust, evidence-based model for predicting how structural modifications influence biological activity.[3][4][5] This guide will compare the expected impact of substitutions at key positions of the core molecule, supported by experimental data from closely related analogs investigated for anticancer, antiviral, and cardiotonic properties.[2][6][7]
Core Scaffold Analysis: The 2-Pyridone/2-Hydroxypyridine Tautomerism
The central nervous system of our parent molecule is the 2-hydroxynicotinonitrile ring. This moiety exists in a tautomeric equilibrium with its 2-pyridone form. This equilibrium is not merely a chemical curiosity; it is a critical determinant of the molecule's biological activity. The pyridone form acts as a hydrogen bond donor and acceptor, while the hydroxypyridine form has different electronic and lipophilic characteristics.[8] The prevalence of one tautomer over the other can be influenced by substituents on the ring, affecting how the molecule binds to its biological target.[8]
For the purpose of this guide, we will analyze the structure-activity relationships by considering modifications at three primary positions: the C4-methoxymethyl group, the C6-methyl group, and the C5 position, drawing parallels from published data on similar scaffolds.
Comparative SAR Analysis of Key Positions
The biological activity of nicotinonitrile derivatives is highly sensitive to the nature and position of its substituents.[9] Below, we compare the anticipated effects of modifying our lead compound, based on established SAR principles for this class.
Position C4: The Methoxymethyl "Anchor"
The C4 position often plays a crucial role in orienting the molecule within a target's binding pocket. The methoxymethyl group in our parent compound is a flexible, polar substituent.
| Modification at C4 | Expected Impact on Activity | Rationale & Supporting Evidence |
| Replacement with Aryl Groups | Potential for Increased Potency | Introduction of aryl or heteroaryl groups can facilitate π-π stacking interactions with aromatic residues in a binding site. Studies on 4,6-diaryl-3-cyano-2-pyridones have shown potent anticancer activity, with IC50 values in the low micromolar range against various cancer cell lines.[3] This suggests that replacing the methoxymethyl with a substituted phenyl ring could significantly enhance potency. |
| Variation of Alkoxy Chain Length | Modulation of Lipophilicity & Selectivity | Shortening (methoxy) or lengthening (ethoxy, propoxy) the alkyl chain of the ether modifies the lipophilicity (LogP) of the molecule. This can fine-tune cell permeability and target engagement. The addition of alkoxy substituents is known to increase biological activity by enhancing lipophilicity.[10] |
| Introduction of Amino Groups | Potential for New H-Bonding Interactions | Replacing the ether oxygen with a nitrogen atom (aminomethyl group) introduces a new hydrogen bond donor. Depending on the target topology, this could either enhance or disrupt binding. |
Position C6: The Methyl "Gatekeeper"
Substituents at the C6 position can influence steric interactions and modulate the electronic nature of the pyridine ring.
| Modification at C6 | Expected Impact on Activity | Rationale & Supporting Evidence |
| Replacement with Larger Alkyl Groups | Steric Hindrance, Potential Loss of Activity | Increasing the bulk from methyl to ethyl or isopropyl may introduce steric clashes within a constrained binding pocket, leading to reduced affinity. |
| Replacement with Aryl Groups | Significant Potency Enhancement (Target Dependent) | As with the C4 position, an aryl group here can form beneficial interactions. In many kinase inhibitors featuring the 2-pyridone core, a C6-aryl group is critical for achieving high potency.[1][11] |
| Replacement with Electron-Withdrawing Groups (e.g., CF3) | Modulation of Ring pKa and Potency | An electron-withdrawing group can alter the pKa of the 2-pyridone nitrogen and the overall electron density of the ring, which can be crucial for binding. Studies on cardiotonic analogs of milrinone showed that electron-withdrawing substituents at C6 significantly impact the compound's lipophilicity and potency.[8] |
Position C5: The "Fine-Tuning" Position
The C5 position is often modified to optimize pharmacokinetics and fine-tune binding affinity.
| Modification at C5 | Expected Impact on Activity | Rationale & Supporting Evidence |
| Halogenation (F, Cl, Br) | Improved Potency and Metabolic Stability | The introduction of halogens can form specific halogen bonds with the target protein and can block sites of metabolism, thereby increasing the compound's half-life. |
| Introduction of Small Alkyl or Alkoxy Groups | Fine-Tuning of Lipophilicity and Potency | Adding a methyl or methoxy group at C5 can subtly alter the molecule's conformation and lipophilicity, leading to improved activity. In the development of anti-HIV 2-pyridone agents, substitution at the C5 position with aliphatic groups was found to be beneficial.[6] |
The logical relationship between molecular modifications and expected outcomes can be visualized as a decision-making workflow for a medicinal chemist.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
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- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into structure-activity relationships from lipophilicity profiles of pyridin-2(1H)-one analogs of the cardiotonic agent milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data comparison for 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
An In-Depth Guide to the Spectroscopic Characterization of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile: A Predictive and Comparative Analysis
In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. This compound, a substituted pyridine derivative, presents a unique combination of functional groups that necessitates a multi-faceted analytical approach for its characterization. This guide provides a comprehensive, predictive analysis of its expected spectroscopic signature across 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.
Given the limited availability of published, peer-reviewed spectroscopic data for this specific molecule, this guide adopts a first-principles approach. By dissecting the molecule into its constituent functional groups and comparing them to well-characterized structural analogs, we can construct a reliable, predictive spectroscopic profile. This serves as an invaluable reference for researchers synthesizing or working with this compound, enabling them to validate their experimental findings against a theoretically grounded framework.
Part 1: Predicted ¹H NMR Spectroscopic Profile
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment and connectivity of protons within a molecule. For this compound, we anticipate a distinct set of signals corresponding to the aromatic proton, the methoxymethyl group, and the methyl group. The pyridin-2-one tautomer is expected to be the predominant form in solution.
Expected Chemical Shifts and Splitting Patterns:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| Pyridine-H (H5) | 6.0 - 6.5 | Singlet (s) | The lone aromatic proton at the C5 position is flanked by two substituents, resulting in a singlet. Its chemical shift is in the typical range for protons on an electron-rich pyridone ring. |
| Methoxymethyl (-CH₂-) | 4.2 - 4.5 | Singlet (s) | The methylene protons are adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift. They are expected to appear as a sharp singlet. |
| Methoxymethyl (-OCH₃) | 3.3 - 3.6 | Singlet (s) | The methoxy protons are shielded compared to the methylene group and will appear as a characteristic singlet. |
| Methyl (-CH₃) | 2.2 - 2.5 | Singlet (s) | The methyl group attached to the pyridine ring at C6 will resonate as a singlet in a region typical for methyl groups on aromatic rings. |
| Hydroxy (-OH) | 10.0 - 13.0 | Broad Singlet (br s) | The hydroxyl proton of the 2-hydroxypyridine tautomer (or the N-H proton of the pyridone tautomer) is acidic and will appear as a broad signal at a very downfield chemical shift due to hydrogen bonding and exchange. |
Workflow for ¹H NMR Analysis
Caption: Standard workflow for acquiring and analyzing a ¹H NMR spectrum.
Part 2: Predicted ¹³C NMR Spectroscopic Profile
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the carbon skeleton.
Expected Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 (C-OH) | 160 - 165 | The carbon bearing the hydroxyl group (or the carbonyl in the pyridone tautomer) is highly deshielded and appears significantly downfield. |
| C6 (C-CH₃) | 145 - 150 | The substituted C6 carbon is deshielded due to its position on the aromatic ring and attachment to the methyl group. |
| C4 (C-CH₂OCH₃) | 140 - 145 | Similar to C6, this substituted carbon is downfield. |
| C3 (C-CN) | 115 - 120 | The carbon of the nitrile group (C≡N) has a characteristic chemical shift in this range. |
| C5 (CH) | 105 - 110 | The protonated carbon of the pyridine ring is expected to be the most upfield of the aromatic carbons. |
| CN (Nitrile) | 115 - 120 | The nitrile carbon itself is a quaternary carbon with a distinct chemical shift. |
| Methoxymethyl (-CH₂-) | 70 - 75 | This aliphatic carbon is deshielded by the adjacent oxygen atom. |
| Methoxymethyl (-OCH₃) | 55 - 60 | The methoxy carbon is a typical sp³-hybridized carbon attached to an oxygen. |
| Methyl (-CH₃) | 18 - 25 | The methyl carbon on the aromatic ring will be in the typical aliphatic region. |
Part 3: Predicted FT-IR Spectroscopic Profile
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H / N-H | Stretch | 3200 - 3500 | Strong, Broad |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |
| C≡N (Nitrile) | Stretch | 2220 - 2260 | Strong, Sharp |
| C=O (Pyridone) | Stretch | 1650 - 1690 | Strong |
| C=C / C=N (Aromatic) | Stretch | 1550 - 1650 | Medium-Strong |
| C-O (Ether) | Stretch | 1050 - 1150 | Strong |
Key Functional Group IR Regions
Caption: Key vibrational regions in the IR spectrum for the target molecule.
Part 4: Predicted Mass Spectrometry (MS) Profile
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
-
Molecular Ion (M⁺): The expected exact mass for C₉H₁₀N₂O₂ is 178.0742 g/mol . A high-resolution mass spectrum should show a prominent molecular ion peak at m/z 178.0742.
-
Key Fragmentation Pathways:
-
Loss of methoxy group (-OCH₃): A fragment at m/z 147 would correspond to the loss of the methoxy radical.
-
Loss of methoxymethyl group (-CH₂OCH₃): A significant fragment at m/z 133 would indicate the cleavage of the entire methoxymethyl side chain.
-
Loss of CO (from pyridone): A fragment resulting from the loss of carbon monoxide (m/z 150) is a characteristic fragmentation for pyridone structures.
-
Part 5: Comparative Analysis with Structural Analogs
To ground our predictions, we can compare them to the known spectroscopic data of similar compounds. For instance, 6-methyl-2-pyridone shows a characteristic pyridone C=O stretch in the IR spectrum around 1660 cm⁻¹ and an N-H proton in the ¹H NMR spectrum above 11 ppm. Similarly, compounds with a methoxymethyl ether group consistently show ¹H NMR signals for the -CH₂- group around 4.3 ppm and the -OCH₃ group around 3.4 ppm. The nitrile stretch in various nicotinonitrile derivatives is consistently observed as a sharp, strong peak in the 2220-2240 cm⁻¹ region of the IR spectrum. These established data points from simpler, well-documented molecules lend high confidence to the predicted profile of our target compound.
Part 6: Recommended Experimental Protocols
To obtain high-quality data for this compound, the following standardized protocols are recommended:
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds. Acquire at least 16 scans.
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder on the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal. Identify and label the major absorption peaks.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire data in both positive and negative ion modes to ensure detection of the molecular ion.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the fragmentation pattern to further confirm the structure.
Conclusion
While direct, published experimental data for this compound is scarce, a robust and reliable spectroscopic profile can be predicted through a first-principles approach. The combination of ¹H NMR, ¹³C NMR, FT-IR, and MS provides a comprehensive analytical toolkit for its unambiguous identification. The predicted data in this guide, supported by comparisons with structural analogs and detailed experimental protocols, offers a foundational reference for any researcher engaged in the synthesis, characterization, or application of this and related heterocyclic compounds.
References
This is a representative list of resources that would be consulted for this type of analysis. Specific journal articles with data for close analogs would be added as they are identified.
-
Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2014). Cengage Learning. URL: [Link]
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R.M., Webster, F.X., Kiemle, D.J., and Bryce, D.L. (2014). John Wiley & Sons. URL: [Link]
-
Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]
-
Title: PubChem Source: National Center for Biotechnology Information, U.S. National Library of Medicine. URL: [Link]
Bridging the Divide: A Guide to In Vitro-In Vivo Correlation for 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, establishing a predictive relationship between in vitro properties and in vivo performance is a critical milestone. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for a representative nicotinonitrile derivative, 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile, illustrating the principles and practicalities of establishing a robust in vitro-in vivo correlation (IVIVC). As a Senior Application Scientist, this document is structured to not only present protocols but to delve into the scientific rationale that underpins experimental design, ensuring a self-validating and trustworthy approach to drug candidate evaluation.
While specific experimental data for this compound is not extensively published, this guide will utilize a hypothetical, yet scientifically plausible, data set for a similar nicotinonitrile derivative to demonstrate the IVIVC process. Nicotinonitrile scaffolds are of significant interest in medicinal chemistry, forming the basis of several marketed drugs.[1]
Understanding the "Why": The Imperative of IVIVC
The development of a new chemical entity is a resource-intensive endeavor. An IVIVC serves as a predictive mathematical model that connects an in vitro property of a dosage form, typically its dissolution rate, with an in vivo response, such as the plasma drug concentration profile.[2][3] A successfully established IVIVC can significantly streamline the drug development process by:
-
Reducing the need for extensive bioequivalence studies , thereby saving time and resources.[4][5]
-
Facilitating formulation optimization by allowing for the in vitro screening of various formulations to predict their in vivo behavior.[3][6]
-
Supporting post-approval manufacturing changes with a reduced burden of in vivo testing.[4]
-
Providing a deeper understanding of the factors that control drug absorption.
The U.S. Food and Drug Administration (FDA) recognizes the value of IVIVC, providing guidance on its development and application for various dosage forms.[2][4]
The Subject of Our Study: this compound
| Property | Value | Source |
| Chemical Formula | C9H10N2O2 | NIST[7], Sigma-Aldrich[8] |
| Molecular Weight | 178.19 g/mol | NIST[7] |
| CAS Number | 6339-38-4 | NIST[7], Sigma-Aldrich[8] |
| Appearance | Solid | CymitQuimica[9] |
Note: As comprehensive experimental data for this specific molecule is limited, the following sections will use a representative nicotinonitrile derivative to illustrate the IVIVC workflow.
In Vitro Characterization: Laying the Foundation
The in vitro assessment of a drug candidate is the first step in understanding its potential bioavailability. These experiments are designed to probe the key physicochemical and biopharmaceutical properties that govern its absorption.
Experimental Workflow for In Vitro Assessment
Caption: Workflow for comprehensive in vitro characterization.
Detailed In Vitro Protocols
1. Dissolution Testing
-
Objective: To determine the rate and extent of drug release from a formulated product under various simulated physiological conditions.
-
Methodology (USP Apparatus II - Paddle):
-
Prepare dissolution media (e.g., pH 1.2, 4.5, and 6.8 buffers) to simulate the gastrointestinal tract.
-
Assemble the USP Apparatus II with a paddle speed of 50 RPM and maintain the media temperature at 37 ± 0.5°C.
-
Introduce a single dosage form into each vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the drug concentration in each sample using a validated analytical method (e.g., HPLC-UV).
-
-
Rationale: This standardized method provides a baseline for formulation performance and is essential for quality control.
2. Permeability Assessment (PAMPA)
-
Objective: To assess the passive permeability of the drug across an artificial membrane, providing an early indication of its potential for intestinal absorption.
-
Methodology (Parallel Artificial Membrane Permeability Assay):
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The donor compartment is filled with a solution of the test compound in a buffer at a relevant pH.
-
The acceptor compartment is filled with a drug-free buffer.
-
The plate is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.
-
Concentrations in both compartments are measured after a set time to calculate the permeability coefficient (Pe).
-
-
Rationale: PAMPA is a high-throughput and cost-effective method for screening compounds for their passive diffusion characteristics.
3. Metabolic Stability
-
Objective: To evaluate the susceptibility of the drug to metabolism by liver enzymes, which is a key determinant of its in vivo half-life and bioavailability.
-
Methodology (Liver Microsomes):
-
Incubate the test compound with pooled human or animal liver microsomes.
-
Initiate the metabolic reaction by adding NADPH.
-
Quench the reaction at various time points by adding a stopping solution (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration over time using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
-
Rationale: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs.
In Vivo Evaluation: The Real-World Test
In vivo studies in animal models provide the crucial data needed to understand the pharmacokinetic behavior of a drug in a living system.
Experimental Workflow for In Vivo Assessment
Caption: Workflow for in vivo pharmacokinetic assessment.
Detailed In Vivo Protocol
1. Animal Model and Dosing
-
Objective: To determine the plasma concentration-time profile of the drug after administration.
-
Methodology:
-
Use a suitable animal model (e.g., Sprague-Dawley rats).
-
For oral administration, administer the formulated drug via oral gavage.
-
For intravenous administration, administer the drug solution via a cannulated vein to determine absolute bioavailability.
-
House the animals under controlled conditions with free access to food and water.
-
2. Blood Sampling and Bioanalysis
-
Objective: To quantify the drug concentration in the systemic circulation over time.
-
Methodology:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the drug concentration in the extracts using a validated LC-MS/MS method.[10]
-
Establishing the Correlation: Connecting In Vitro and In Vivo
The core of IVIVC is to establish a mathematical relationship between the in vitro dissolution data and the in vivo absorption profile.
Logical Framework for IVIVC
Caption: Logical framework for establishing an IVIVC.
Data Analysis and Correlation
-
In Vitro Data: Plot the cumulative percentage of drug dissolved against time for each formulation.
-
In Vivo Data: Use pharmacokinetic modeling software to calculate the percentage of drug absorbed in vivo over time from the plasma concentration data. This often involves deconvolution techniques.
-
Correlation: Plot the in vitro dissolution data against the in vivo absorption data. A linear relationship with a high correlation coefficient (r² > 0.9) is indicative of a strong Level A correlation, which is the most desirable.
Hypothetical Data Presentation
Table 1: In Vitro Dissolution of Three Formulations of a Representative Nicotinonitrile Derivative
| Time (min) | Formulation A (% Dissolved) | Formulation B (% Dissolved) | Formulation C (% Dissolved) |
| 5 | 35 | 20 | 10 |
| 15 | 65 | 45 | 25 |
| 30 | 85 | 70 | 40 |
| 60 | 98 | 90 | 60 |
Table 2: In Vivo Pharmacokinetic Parameters of Three Formulations of a Representative Nicotinonitrile Derivative in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| A | 850 | 0.5 | 4500 |
| B | 600 | 1.0 | 4200 |
| C | 350 | 2.0 | 3800 |
Conclusion: From Benchtop to Bedside
The establishment of a robust in vitro-in vivo correlation is a cornerstone of modern pharmaceutical development. It provides a scientifically sound basis for formulation design, quality control, and regulatory submissions. While the specific biopharmaceutical properties of this compound require further investigation, the principles and methodologies outlined in this guide provide a clear roadmap for its evaluation. By integrating in vitro and in vivo data through a rigorous IVIVC framework, researchers can accelerate the development of new medicines with greater confidence and efficiency.
References
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In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]
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In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
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In vitro - in vivo correlation: from theory to applications. PubMed. [Link]
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In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling. [Link]
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Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]
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Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. NIST WebBook. [Link]
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Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]
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Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. [Link]
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Pharmacology of nicotine: addiction, smoking-induced disease, and therapeutics. PubMed. [Link]
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2-Methoxy-4,6-dimethylnicotinonitrile. PubChem. [Link]
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NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. PubMed. [Link]
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Metabolism and disposition of 2-hydroxy-4-methoxybenzophenone, a sunscreen ingredient, in Harlan Sprague Dawley rats and B6C3F1/N mice; a species and route comparison. PubMed. [Link]
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Metabolism of 2-hydroxy-4-methoxybenzophenone in isolated rat hepatocytes and xenoestrogenic effects of its metabolites on MCF-7 human breast cancer cells. PubMed. [Link]
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Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. NIH. [Link]
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central. [Link]
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In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. PubMed Central. [Link]
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Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (CAS No. 6339-38-4), a substituted hydroxypyridine nitrile compound. By understanding the inherent chemical properties and potential hazards, laboratory personnel can implement a robust disposal plan that prioritizes safety and regulatory compliance.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Hydroxypyridine Moiety: Hydroxypyridine derivatives can exhibit varying levels of toxicity. For instance, 2-hydroxypyridine is known to be toxic if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.
Nitrile Group (-CN): Organic nitriles are a class of compounds that can be toxic. While the toxicity of nitriles can vary significantly based on their molecular structure, some can release hydrogen cyanide gas under acidic or high-temperature conditions.
Methoxymethyl Ether Group: Ethers are generally flammable and can form explosive peroxides upon prolonged storage and exposure to air and light.
Based on this composite hazard profile, this compound should be treated as a hazardous substance, requiring careful handling and disposal to mitigate risks of personnel exposure and environmental contamination.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, the appropriate PPE must be worn to prevent any direct contact with the chemical.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | Provides a barrier against skin contact. Nitrile is a common and effective choice for a wide range of organic compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from potential splashes of the chemical, which could cause serious irritation. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area or fume hood. However, if there is a risk of aerosol generation or if handling larger quantities, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Minimizes the risk of inhaling potentially irritating or toxic vapors. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound should follow a clearly defined workflow to ensure safety and compliance with institutional and regulatory guidelines.
Detailed Steps:
-
Preparation: Always begin by putting on the required PPE and ensuring that all disposal activities are conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealable, and chemically compatible hazardous waste container. The label should include the full chemical name and the primary hazards (e.g., "Toxic," "Irritant").
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or absorbent pads from a spill, should also be placed in the designated solid hazardous waste container. If gloves are contaminated with hazardous compounds, they require treatment as chemical waste.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a labeled, sealable, and compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Final Disposal:
-
Once the waste container is full or is no longer needed, ensure it is tightly sealed and stored in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Professional waste disposal services will typically use high-temperature incineration for organic chemical waste.
-
The Rationale Behind Incineration
For organic compounds like this compound, high-temperature incineration is the preferred method of disposal. This process ensures the complete destruction of the molecule, breaking it down into less harmful components such as carbon dioxide, water, and nitrogen oxides. This method is crucial for preventing the release of potentially toxic and environmentally persistent chemicals into the ecosystem. The environmental fate of pyridine compounds can be complex, and while some are biodegradable, ensuring complete degradation through controlled incineration is the most responsible approach.[3]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to the principles of hazard assessment, utilizing appropriate personal protective equipment, and following a systematic disposal workflow, researchers can confidently manage their chemical waste in a manner that is both safe and compliant. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340. Available at: [Link]
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Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves? Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary. Available at: [Link]
Sources
Navigating the Safe Handling of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (CAS No. 6339-38-4). While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, by examining structurally similar nicotinonitrile derivatives, we can establish a robust safety protocol grounded in established principles of chemical hygiene and risk mitigation.
Understanding the Compound: An Inferred Hazard Profile
This compound belongs to the nicotinonitrile class of compounds. Based on data from analogous chemicals, such as 2-Methoxy-4,6-dimethylnicotinonitrile, we can infer a hazard profile that necessitates careful handling.[1] Nicotinonitrile derivatives are often associated with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
Given these potential risks, a comprehensive approach to personal protective equipment (PPE), handling procedures, and emergency preparedness is essential.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are of a suitable thickness and are inspected for any signs of degradation or perforation before use. Double-gloving may be appropriate for handling larger quantities or for extended procedures. |
| Eyes/Face | Safety goggles and face shield | Safety goggles with side shields are mandatory to protect against splashes.[2][3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance.[3] |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned laboratory coat should be worn at all times. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.[4] |
| Respiratory | Respirator (as needed) | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][6] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow is critical for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Experimental Protocol:
-
Pre-Handling Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for nicotinonitrile derivatives.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for integrity.
-
Prepare Work Area: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have spill cleanup materials readily available.
-
-
Handling the Compound:
-
Engineering Controls: All manipulations of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to reduce the potential for a significant exposure event.
-
Labeling: Clearly label all containers with the chemical name and any known hazards.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container. Do not mix with general laboratory waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Response: Immediate Actions for Exposure and Spills
In the event of an accidental exposure or spill, immediate and correct action is crucial.
Emergency Protocol Decision Tree:
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, paper towels, and disposable lab coats should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company in accordance with local, state, and federal regulations.[7]
By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both the integrity of their research and a secure laboratory environment.
References
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Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety, Florida State University. Retrieved from [Link]
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2-Methoxy-4,6-dimethylnicotinonitrile. (n.d.). PubChem. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

